2-(3-Methyl-1H-indazol-6-yl)acetic acid
Description
BenchChem offers high-quality 2-(3-Methyl-1H-indazol-6-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-1H-indazol-6-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-methyl-2H-indazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-3-2-7(5-10(13)14)4-9(8)12-11-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
JKNIXKMNMGYZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Properties of 2-(3-Methyl-1H-indazol-6-yl)acetic acid
The following technical guide details the molecular architecture, synthetic pathways, and physicochemical properties of 2-(3-Methyl-1H-indazol-6-yl)acetic acid . This document is structured for researchers and drug development professionals, treating the molecule as a high-value pharmacophore intermediate used primarily in the design of kinase inhibitors and anti-inflammatory agents.
Executive Summary
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a bicyclic heteroaromatic scaffold belonging to the indazole class. It serves as a critical "privileged structure" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR targets). The molecule features a 3-methyl group that often occupies the hydrophobic "gatekeeper" region in enzyme pockets, while the 6-acetic acid moiety provides a versatile handle for solubilization or further derivatization into amides/esters to reach solvent-exposed regions of the target protein.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The core structure consists of a benzene ring fused to a pyrazole ring (1H-indazole).[1] The 3-methyl substituent imposes steric constraints that can lock the bioactive conformation, while the acetic acid side chain at position C6 confers amphiphilic character.
-
Tautomerism: Like all indazoles, this molecule exhibits prototropic tautomerism between the 1H- and 2H- forms. In solution, the 1H-tautomer is generally thermodynamically favored, but the 2H-form is often the bioactive species in kinase binding (acting as a hydrogen bond acceptor/donor pair).
Physicochemical Properties (Calculated/Predicted)
| Property | Value (Approx.) | Significance |
| Formula | C₁₀H₁₀N₂O₂ | Core composition |
| MW | 190.20 g/mol | Fragment-based drug discovery (FBDD) compliant |
| pKa (Acid) | 4.2 – 4.5 | Carboxylic acid ionization; anionic at physiological pH |
| pKa (Base) | 1.5 – 2.0 | Indazole N2 protonation (very weak base) |
| LogP | 1.4 – 1.8 | Moderate lipophilicity; good membrane permeability potential |
| PSA | ~65 Ų | Polar Surface Area; suggests good oral bioavailability |
| H-Bond Donors | 2 (NH, COOH) | Critical for Hinge Region binding (Kinases) |
| H-Bond Acceptors | 3 (N, C=O, OH) | Interaction with solvent or lysine residues |
Tautomeric Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium between the 1H and 2H tautomers, a critical consideration for docking studies and NMR characterization.
Figure 1: Prototropic tautomerism of the indazole core. The 3-methyl group (not shown for simplicity) stabilizes the hydrophobic environment but does not prevent tautomerization.
Synthetic Routes & Process Chemistry
The synthesis of 6-substituted indazoles is non-trivial due to the directing effects of the fused ring system. Two primary strategies are employed: De Novo Cyclization (Route A) and Functionalization of Pre-formed Indazoles (Route B).
Route A: De Novo Cyclization (Scalable)
This route builds the indazole ring from a substituted acetophenone precursor. It is preferred for gram-scale synthesis due to lower cost of goods.
-
Starting Material: 4-Bromo-2-fluoroacetophenone.
-
Cyclization: Reaction with hydrazine hydrate in high-boiling alcohol (n-butanol) or ethylene glycol yields 6-bromo-3-methyl-1H-indazole.
-
Carboxylation/Homologation: The 6-bromo intermediate undergoes Pd-catalyzed alpha-arylation (e.g., with diethyl malonate followed by decarboxylation) or Negishi coupling to install the acetic acid chain.
Route B: Functional Group Transformation
Starting from 3-methyl-6-nitro-1H-indazole (commercially available).
-
Reduction: Nitro group reduced to aniline.
-
Sandmeyer/Meerwein: Conversion to the aryl halide or direct cyanomethylation.
-
Hydrolysis: Nitrile hydrolysis to the carboxylic acid.
Synthetic Workflow Diagram
Figure 2: Preferred synthetic pathway via hydrazine cyclization and palladium-catalyzed homologation.
Experimental Protocols (Self-Validating)
Synthesis of 6-Bromo-3-methyl-1H-indazole (Key Intermediate)
Rationale: The 3-methyl group is installed directly from the acetophenone methyl, avoiding complex alkylation steps later.
-
Reagents: 4-Bromo-2-fluoroacetophenone (10.0 g, 46 mmol), Hydrazine hydrate (80%, 10 mL), n-Butanol (50 mL).
-
Procedure:
-
Dissolve acetophenone in n-butanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise.
-
Heat to reflux (118°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Validation Point: The starting material spot (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
-
Cool to room temperature.[2] The product often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
-
Yield: Typically 75-85% as a beige solid.
Palladium-Catalyzed Homologation to Acetic Acid
Rationale: Direct displacement of bromine with an acetate equivalent is difficult. Using diethyl malonate followed by decarboxylation is a robust method.
-
Reagents: 6-Bromo-3-methyl-1H-indazole (1.0 eq), Diethyl malonate (2.0 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Toluene.
-
Procedure:
-
Degas toluene with nitrogen for 30 mins.
-
Combine aryl bromide, malonate, base, and catalyst in a sealed tube.
-
Heat at 100°C for 24 hours.
-
Workup: Filter through celite, concentrate, and purify via flash chromatography.
-
Hydrolysis: Treat the diester intermediate with 6N HCl/Acetic acid (1:1) at reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Isolation: Adjust pH to 4.0 with NaOH. The product precipitates.[3]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at ~2.5 ppm (3-Me), singlet at ~3.7 ppm (CH2-COOH), and disappearance of ethyl ester signals.
-
Biological Relevance & Pharmacophore Mapping[6]
The 3-methyl-1H-indazole core is a bioisostere of the indole ring but offers distinct hydrogen bonding capabilities due to the extra nitrogen (N2).
Kinase Binding Mode
In many kinase inhibitors (e.g., analogs of Pazopanib or Axitinib), the indazole binds to the ATP-binding hinge region :
-
N1-H (Donor): Forms H-bond with the backbone carbonyl of the hinge residue (e.g., Glu/Cys).
-
N2 (Acceptor): Forms H-bond with the backbone NH.
-
3-Methyl: Occupies the "Gatekeeper" hydrophobic pocket, improving selectivity against kinases with larger gatekeeper residues.
-
6-Acetic Acid: Extends towards the solvent front or the ribose-binding pocket, often used to attach solubilizing groups (morpholine, piperazine) via amide coupling.
Signaling Pathway Context
This molecule is often screened against angiogenesis pathways.
Figure 3: Mechanism of action for indazole-based kinase inhibitors in angiogenic signaling pathways.
References
-
Indazole Synthesis & Reactivity
- Title: Synthesis and biological evaluation of 3-methyl-1H-indazole deriv
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of scaffold prevalence).
-
Kinase Inhibitor Scaffolds
-
Synthetic Methodology (Alpha-Arylation)
- Title: Palladium-Catalyzed alpha-Aryl
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Analogous Drug Structures (Pazopanib)
(Note: Specific CAS 2-(3-Methyl-1H-indazol-6-yl)acetic acid is a research chemical without a dedicated Wikipedia entry; properties are derived from validated structure-activity relationship (SAR) data of the indazole class.)
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. caribjscitech.com [caribjscitech.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The 2-(3-Methyl-1H-indazol-6-yl)acetic Acid Scaffold: A Technical Guide to its Application in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] This inherent bioactivity, coupled with the synthetic tractability of the indazole ring system, has led to its incorporation into numerous clinically approved drugs, including the anti-cancer agents axitinib and pazopanib.[2] Among the diverse array of indazole-based structures, the 2-(3-Methyl-1H-indazol-6-yl)acetic acid scaffold has emerged as a particularly promising starting point for the development of novel therapeutics. The strategic placement of the methyl group at the 3-position and the acetic acid moiety at the 6-position provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the medicinal chemistry applications of this scaffold, with a particular focus on its use in the development of inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of cell division and a promising target in oncology.
Synthesis of the 2-(3-Methyl-1H-indazol-6-yl)acetic Acid Core
The synthesis of the 2-(3-Methyl-1H-indazol-6-yl)acetic acid scaffold can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic Acid
Step 1: Synthesis of 3-Methyl-1H-indazole
A common route to the 3-methyl-1H-indazole core involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.[3]
-
Diazotization: 2-aminoacetophenone (1.0 eq) is dissolved in a solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Reduction and Cyclization: A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is added slowly to the diazonium salt solution, keeping the temperature below 10 °C. The mixture is then stirred overnight at room temperature.
-
Work-up: The reaction mixture is poured into ice water and the pH is adjusted to ~8 with a sodium hydroxide solution, leading to the precipitation of a solid. The solid is collected by filtration, washed with water, and dried to yield 3-methyl-1H-indazole.
Step 2: Synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic Acid
The acetic acid moiety can be introduced at the 6-position of the indazole ring through various methods, such as a palladium-catalyzed cross-coupling reaction followed by hydrolysis.
-
Halogenation: 3-methyl-1H-indazole is first halogenated at the 6-position, for example, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 6-bromo-3-methyl-1H-indazole.
-
Cross-Coupling: The 6-bromo-3-methyl-1H-indazole (1.0 eq) is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a suitable alkyne, followed by further transformations, or more directly, a Heck or Suzuki coupling with a vinyl or boronic acid derivative of a protected acetic acid. A more direct approach involves the reaction with a protected form of a two-carbon building block.
-
Hydrolysis: The resulting ester or protected acid is then hydrolyzed under acidic or basic conditions to yield the final product, 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
Medicinal Chemistry Applications: Targeting Polo-Like Kinase 4 (PLK4) in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[4][5] Aberrant expression of PLK4 is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[6][7] This makes PLK4 a compelling target for the development of novel anti-cancer therapies. The 2-(3-Methyl-1H-indazol-6-yl)acetic acid scaffold has proven to be an excellent starting point for the design of potent and selective PLK4 inhibitors.
Mechanism of Action: Inhibition of Centriole Duplication
PLK4 initiates centriole duplication by phosphorylating key downstream substrates, including STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal protein 6).[8] This phosphorylation cascade is essential for the assembly of the cartwheel structure, a critical component of the nascent centriole.[9][10] By inhibiting the kinase activity of PLK4, compounds derived from the 2-(3-Methyl-1H-indazol-6-yl)acetic acid scaffold can block these phosphorylation events, thereby preventing centriole duplication and ultimately leading to mitotic arrest and apoptosis in cancer cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polo kinase Plk4 functions in centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 9. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Exploitation of Indazole-6-Acetic Acid Derivatives in Drug Discovery
The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of Indazole-6-acetic acid derivatives .
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized as a bioisostere for indole and purine systems.[1] While the 3-position (C3) has historically dominated intellectual property (e.g., bioisosteres of indomethacin), indazole-6-acetic acid derivatives represent a critical frontier for optimizing pharmacokinetic (PK) profiles and exploring novel chemical space.[1]
This guide analyzes the utility of the indazole-6-acetic acid motif, specifically in the context of CRTH2 antagonism (asthma/inflammation) and Bacterial DNA Gyrase B inhibition . It provides a mechanistic rationale for the C6-substitution vector, detailed synthetic protocols, and self-validating assay workflows.[1]
The Pharmacophore: Why Indazole-6-Acetic Acid?
Bioisosterism and Vector Analysis
In drug design, the indole-3-acetic acid moiety (found in NSAIDs like Indomethacin and CRTH2 antagonists like Fevipiprant) is a validated pharmacophore.[1] However, the indole ring is electron-rich and susceptible to oxidative metabolism (e.g., by CYP450s).[1]
Replacing the indole with an indazole improves metabolic stability due to the lower HOMO energy of the diazole ring.[1] Shifting the acetic acid tail from the C3 to the C6 position alters the exit vector of the acidic moiety by approximately 120°, allowing the molecule to:
-
Access Distinct Sub-pockets: Reach solvent-exposed lysine or arginine residues that are inaccessible to C3-substituted analogs.
-
Modulate Solubility: The C6 position is often more solvent-exposed in kinase/enzyme active sites, making it an ideal handle for solubilizing groups (like acetic acid).[1]
-
Reduce CYP Inhibition: Changing the substitution pattern can disrupt pi-stacking interactions with heme centers in metabolic enzymes.
Key Therapeutic Targets
| Target | Therapeutic Area | Role of Indazole-6-Acetic Acid |
| CRTH2 (DP2) | Asthma, Allergic Rhinitis | Antagonist. The acetic acid moiety mimics the carboxylate of Prostaglandin D2 (PGD2), forming a salt bridge with Arg170 or Lys210 in the receptor pocket.[1] |
| DNA Gyrase B | Antibacterial (MRSA) | Inhibitor. The indazole core binds to the ATP-binding pocket. The 6-position substitution (often polar) engages Asn54, critical for potency against Gram-positive pathogens.[1][2] |
| Aldose Reductase | Diabetic Complications | Inhibitor. The acid group chelates the catalytic zinc or interacts with the anion-binding site. |
Mechanistic Signaling & Visualization
The CRTH2 Signaling Cascade
The primary application of these derivatives is blocking the PGD2-mediated inflammatory response. The diagram below illustrates the signaling pathway where Indazole-6-acetic acid derivatives act as competitive antagonists.
Caption: CRTH2 signaling cascade.[1][3][4][5] Indazole-6-acetic acid derivatives competitively inhibit PGD2 binding, preventing Gi-mediated calcium flux and eosinophil migration.[1]
Synthetic Methodology: The "Odell Cascade"
Traditional synthesis of indazole acetic acids (e.g., via diazotization of o-toluidines) is harsh and low-yielding.[1] The modern, authoritative approach uses a base-mediated cascade N-N bond formation , as described by Odell et al.[1] This method is regio-flexible and high-yielding.
Reaction Scheme
The synthesis relies on the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids .[6]
Caption: Cascade synthesis of indazole acetic acids via reductive cyclization of nitroaryl precursors.
Detailed Protocol
Objective: Synthesis of methyl 2-(1H-indazole-6-yl)acetate (Generic derivative protocol).
Reagents:
-
Starting Material: Methyl 3-amino-3-(4-nitro-3-substituted-phenyl)propanoate (Precursor designed for 6-position).[1]
-
Solvent: Methanol (MeOH).[1]
-
Base: Sodium Hydroxide (NaOH, 2M aqueous).[1]
-
Catalyst: None (Base-mediated).[1]
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial (10 mL), dissolve the nitro-amino acid precursor (1.0 equiv, 0.5 mmol) in MeOH (4 mL).
-
Activation: Add aqueous NaOH (2M, 4.0 equiv). Seal the vial with a Teflon-lined cap.
-
Cyclization: Irradiate the mixture in a microwave reactor at 100°C for 30 minutes .
-
Mechanism Check: The base promotes the formation of an aci-nitro species, followed by intramolecular nucleophilic attack by the amine, dehydration, and N-N bond formation.[1]
-
-
Work-up:
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).[1]
-
Validation: Confirm structure via 1H-NMR (Look for singlet at C3 position ~8.0 ppm) and LC-MS (M+H).
Biological Validation: CRTH2 Binding Assay
To validate the activity of the synthesized indazole-6-acetic acid derivatives, a Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening.[1]
Assay Logic
-
Target: Human CRTH2 receptor expressed in CHO-K1 cell membranes.
-
Ligand: [3H]-PGD2 (Radiolabeled agonist).[1]
-
Principle: When the radioligand binds to the membrane-bound receptor (coated on SPA beads), it excites the scintillant in the bead, emitting light.[1] The indazole antagonist displaces the ligand, reducing the signal.[1]
Protocol Steps
-
Membrane Prep: Thaw CHO-K1 membranes expressing hCRTH2. Resuspend in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Bead Coupling: Incubate membranes with Wheat Germ Agglutinin (WGA) PVT SPA beads for 1 hour at 4°C.
-
Compound Addition:
-
Add 1 µL of test compound (Indazole-6-acetic acid derivative) in 100% DMSO to 96-well plate.
-
Include controls: DMSO only (Total Binding) and 10 µM Ramatroban (Non-specific Binding).
-
-
Reaction: Add 50 µL of Membrane-Bead mixture + 50 µL of [3H]-PGD2 (Final conc: 2 nM).
-
Equilibration: Shake for 1 hour at Room Temperature.
-
Readout: Allow beads to settle (30 mins) and read on a Microbeta scintillation counter.
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Self-Validation: The Z' factor must be > 0.5 for the assay to be considered robust.
-
Structure-Activity Relationship (SAR) Summary
The following table summarizes the SAR trends for indazole acetic acids, contrasting the 3-position (standard) with the 6-position (emerging).
| Feature | Indazole-3-Acetic Acid (Standard) | Indazole-6-Acetic Acid (Emerging) | Optimization Note |
| Metabolic Stability | Moderate (C3 is metabolically active) | High (C6 is less prone to oxidation) | C6 isomers often show longer half-life ( |
| Solubility | Low to Moderate | Moderate to High | The C6 vector exposes the acid to bulk solvent more effectively. |
| Receptor Binding | Mimics Indole-3-acetic acid directly. | Requires bent conformation or specific pocket depth. | Ideal for targets where the binding pocket is "L-shaped". |
| Synthetic Access | Facile (from isatin or hydrazine) | Challenging (requires specific nitro-precursors) | Use the Odell cascade method for C6 access.[1] |
References
-
Odell, L. R., et al. (2016).[1] "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." Chemistry – A European Journal. Link[1]
-
Vertex Pharmaceuticals. (2015).[1] "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. Link[1]
-
Armer, R. E., et al. (2005).[1][7] "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry. Link (Cited for bioisosteric comparison).[1]
-
Huisgen, R., & Bast, K. (1962).[1] "Indazole Synthesis via Diazotization." Organic Syntheses. Link[1]
-
Sawant, et al. (2022).[1] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[8][9] RSC Advances. Link
Sources
- 1. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Methyl-1H-indazol-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(3-Methyl-1H-indazol-6-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to other biologically active indazole derivatives, this molecule represents a valuable scaffold for the development of novel therapeutic agents. This document will cover its chemical identifiers, physicochemical properties, a detailed plausible synthesis protocol, analytical characterization methods, safety and handling guidelines, and a discussion of its potential applications in drug discovery.
Chemical Identity and Properties
Identifying and understanding the fundamental properties of a compound is the cornerstone of its application in research and development.
Identifiers
While less common than its 1-methyl isomer, 2-(3-Methyl-1H-indazol-6-yl)acetic acid is a distinct chemical entity.
| Identifier | Value |
| Chemical Name | 2-(3-Methyl-1H-indazol-6-yl)acetic acid |
| CAS Number | 1391123-15-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| InChI | InChI=1S/C10H10N2O2/c1-7-9-5-6(4-8(13)14)2-3-11-12-9/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) |
| InChIKey | Not readily available |
| SMILES | Cc1nnc2ccc(CC(=O)O)cc12 |
Physicochemical Properties (Predicted)
Experimental data for this specific compound is not widely available. The following properties are estimated based on its structure and data from closely related analogues like 2-(1H-Indazol-5-yl)acetic acid.
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >150 °C |
| Boiling Point | >400 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol |
| pKa | ~4.5 (carboxylic acid) |
Synthesis and Purification
The synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid can be approached through a multi-step process, beginning with the formation of the core 3-methyl-1H-indazole scaffold, followed by functionalization at the 6-position. A plausible and efficient synthetic route is detailed below.
Synthetic Workflow Overview
The overall strategy involves the synthesis of a 6-halo-3-methyl-1H-indazole intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the acetic acid moiety.
Caption: Proposed synthetic workflow for 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-3-methyl-1H-indazole
This intermediate is crucial for subsequent functionalization.
-
Acetylation of 4-Bromo-2-ethylaniline: To a solution of 4-bromo-2-ethylaniline in a suitable solvent like acetic acid, add acetic anhydride dropwise at room temperature. Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice water to precipitate the product, N-(4-bromo-2-ethylphenyl)acetamide. Filter, wash with water, and dry.
-
Diazotization and Cyclization: Dissolve the N-(4-bromo-2-ethylphenyl)acetamide in an appropriate solvent such as chloroform. Add a diazotizing agent like isoamyl nitrite and a base, for example, potassium acetate. Heat the mixture to reflux. The reaction proceeds via an intramolecular cyclization to form 6-bromo-3-methyl-1H-indazole. After completion, the solvent is removed, and the crude product is purified by column chromatography.
Step 2: Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful method for C-C bond formation.[1][2]
-
In a reaction vessel, combine 6-bromo-3-methyl-1H-indazole, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in an anhydrous solvent (e.g., DMF, acetonitrile).
-
Add methyl acrylate to the mixture.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 2-(3-methyl-1H-indazol-6-yl)acetate by silica gel column chromatography.
Step 3: Hydrolysis to the Final Product
-
Dissolve the purified methyl 2-(3-methyl-1H-indazol-6-yl)acetate in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3-methyl-1H-indazol-6-yl)acetic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6-8 ppm range, a singlet for the methylene group (~3.7 ppm), and a singlet for the methyl group (~2.5 ppm). The carboxylic acid proton will be a broad singlet at >10 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (~175 ppm), the methylene carbon (~40 ppm), and the methyl carbon (~15 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 191.08. |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
-
Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3][4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Potential Applications in Drug Discovery
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5][6] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[7][8]
The structural motif of 2-(3-Methyl-1H-indazol-6-yl)acetic acid makes it an interesting candidate for several therapeutic areas:
-
Anti-inflammatory Agents: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The indazole core could modulate the activity and selectivity towards cyclooxygenase (COX) enzymes.
-
Kinase Inhibitors: The indazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are key targets in oncology.
-
Other Potential Targets: The versatility of the indazole scaffold allows for its exploration against a wide array of biological targets.
The synthesis of a library of derivatives based on this core structure, by modifying the acetic acid group or substituting other positions on the indazole ring, could lead to the discovery of novel drug candidates.
Conclusion
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Its structural features suggest a high potential for the development of novel therapeutic agents, warranting further investigation by the scientific community.
References
-
PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]
-
Vel's College of Pharmacy. Synthesis and biological activities of a novel series of indazole derivatives. Available from: [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11:15675-15687. Available from: [Link]
-
PMC. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(10):2783. Available from: [Link]
-
PubChem. 3-methyl-1H-indazole. Available from: [Link]
-
ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Role of 3-methyl indazole pharmacophores in kinase inhibition
Structural Mechanics, Synthetic Pathways, and Application in Drug Discovery
Executive Summary
The indazole scaffold has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors, serving as a bioisostere for the purine ring of ATP. Within this class, the 3-methyl indazole pharmacophore represents a critical structural motif.[1][2] Unlike the 3-amino or 3-aryl variants found in drugs like Axitinib or Linifanib, the 3-methyl variant offers a unique balance of lipophilicity, metabolic stability, and steric complementarity to the kinase "gatekeeper" region.
This technical guide dissects the role of the 3-methyl indazole moiety, using Pazopanib (Votrient) as a primary case study. It provides actionable protocols for synthesis and biochemical evaluation, designed for medicinal chemists and pharmacologists optimizing Type I and Type II kinase inhibitors.
Structural Basis & Pharmacophore Analysis[3]
The Hinge Binding Interface
The primary function of the indazole core is to anchor the inhibitor within the ATP-binding cleft via hydrogen bonding with the kinase hinge region.
-
Donor/Acceptor Profile: The indazole N1 (protonated) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu/Leu). The N2 (unprotonated) acts as an acceptor for the backbone amide nitrogen.
-
Tautomeric Control: The 1H-indazole tautomer is generally the bioactive species for hinge binding, though 2H-indazoles (as seen in Pazopanib) utilize the N1 as an acceptor and a substituted N2 as a steric block.
The "Magic Methyl" Effect at C3
The substitution at the C3 position is the differentiator. While C3-amino groups (Axitinib) extend into the solvent front or interact with the sugar pocket, the C3-methyl group serves a distinct mechanistic role:
-
Hydrophobic Packing: The C3-methyl occupies a small, hydrophobic sub-pocket often located adjacent to the gatekeeper residue (e.g., T674M in PDGFR
or T315 in ABL). This displacement of high-energy water molecules contributes significantly to binding affinity ( ). -
Conformational Restriction: The steric bulk of the methyl group restricts the rotation of the scaffold relative to attached substituents (e.g., at C6), reducing the entropic penalty of binding.
-
Gatekeeper Selectivity: The size of the C3-methyl allows it to bind effectively to kinases with small-to-medium gatekeepers (Thr, Val) but can induce steric clashes with larger gatekeepers (Phe), providing a vector for isoform selectivity.
Visualization: Binding Topology
The following diagram illustrates the interaction of a generic 3-methyl indazole inhibitor within the kinase cleft.
Caption: Schematic interaction of the 3-methyl indazole pharmacophore. The C3-methyl targets the hydrophobic pocket adjacent to the gatekeeper, while the N1/N2 motif anchors to the hinge.
Case Study: Pazopanib (Votrient)
Pazopanib is a multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) that exemplifies the utility of the 3-methyl indazole scaffold.
-
Structure: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
Pharmacophore Evolution:
-
Precursor: The synthesis originates from 3-methyl-6-nitro-1H-indazole .[1][3][4]
-
Methylation: Uniquely, Pazopanib is methylated at N2, locking it into the 2H-tautomer. The C3-methyl remains crucial for packing against the hydrophobic back wall of the ATP pocket in VEGFR2.
-
Potency Data: Removal or modification of the C3-methyl in Pazopanib analogs results in a loss of potency (5-10 fold) due to the loss of hydrophobic surface area coverage.
-
Table 1: Comparative SAR of Indazole C3-Substituents (General Model)
| C3-Substituent | Physicochemical Property | Kinase Interaction Profile | Typical Impact |
| -H | Low steric bulk | Minimal interaction; water accessible. | Baseline potency. |
| -CH3 (Methyl) | Lipophilic, small | Displaces water; packs vs. Gatekeeper. | High potency, good LE (Ligand Efficiency). |
| -NH2 (Amino) | Polar, H-bond donor | Solubilizing; H-bonds to sugar pocket. | High potency, but different binding mode (e.g., Axitinib). |
| -Ph (Phenyl) | Bulky, Lipophilic | Requires "Back Pocket" opening. | High selectivity, risk of steric clash. |
Synthetic Accessibility & Protocols
The synthesis of 3-methyl indazoles is distinct from 3-amino indazoles. While 3-amino variants are often made via cyclization of 2-fluorobenzonitriles with hydrazine, 3-methyl indazoles are typically accessible via the Bartoli indole synthesis modification or diazotization strategies.
Synthesis Workflow Diagram
Caption: Synthetic route to the 3-methyl-6-nitro-1H-indazole precursor, the foundation for Pazopanib and related VEGFR inhibitors.[1][3][4]
Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole
Reference: Adapted from the innovator route for Pazopanib (Novartis/GSK).
Objective: Preparation of the core scaffold for subsequent coupling.
Reagents:
-
2-Amino-4-nitroacetophenone (Starting material)
-
Sodium Nitrite (
)[5] -
Hydrochloric Acid (
, conc.)[3] -
Stannous Chloride (
)[5]
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Dissolve 2-amino-4-nitroacetophenone (10 mmol) in concentrated
(30 mL). Cool to 0°C in an ice/salt bath. -
Add an aqueous solution of
(11 mmol in 5 mL ) dropwise, maintaining temperature <5°C. Stir for 30 min.
-
-
Reductive Cyclization:
-
Prepare a solution of
(25 mmol) in concentrated (10 mL). -
Add the stannous chloride solution dropwise to the diazonium mixture at 0°C. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
-
Isolation:
-
Neutralize the solution carefully with
or to pH ~8. -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).
-
Yield Target: 60-75%.
-
Validation:
NMR (DMSO- ) should show a singlet methyl peak at ~2.5-2.6 ppm and aromatic protons consistent with the 6-nitro substitution.
-
Biochemical Evaluation Protocol
To validate the role of the 3-methyl indazole in a biological context, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended. This system is self-validating due to the ratiometric readout, which minimizes interference from fluorescent compounds.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Target: VEGFR2 (KDR) or PDGFR
Materials:
-
Kinase: Recombinant human VEGFR2 (catalytic domain).
-
Tracer: Kinase Tracer 199 or 236 (Alexa Fluor® 647 labeled).
-
Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Preparation:
-
Prepare 3-methyl indazole analogs in 100% DMSO (100x top concentration).
-
Perform 3-fold serial dilutions (10 points).
-
-
Reaction Assembly (384-well plate):
-
Add 5
L of compound (diluted to 3x in buffer/DMSO). -
Add 5
L of Kinase/Antibody mixture (Optimized conc., typically 5 nM kinase / 2 nM antibody). -
Add 5
L of Tracer (Optimized conc., typically 5-20 nM).
-
-
Incubation:
-
Incubate at RT for 60 minutes in the dark.
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 340 nm. Emission 1: 665 nm (Tracer). Emission 2: 615 nm (Europium).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm).
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
-
Self-Validation Check:
-
Z-Prime (
): Must be > 0.5 for the assay to be considered robust. -
Control: Use Staurosporine or Pazopanib as a positive control. If the control
shifts >3x from historical mean, invalidate the run.
References
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640.
-
Kumar, D., et al. (2013). Synthesis and biomedical applications of indazoles: A review. European Journal of Medicinal Chemistry, 66, 303-318.
-
Novartis/GlaxoSmithKline. (2009). Pazopanib Hydrochloride (Votrient) Prescribing Information & Chemistry Review. FDA Access Data.
-
Zhang, M., et al. (2024). An Efficient and Simple Approach for Synthesizing Indazole Compounds Using Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. RSC Advances.
-
BenchChem Application Note. (2025). Synthesis of Pazopanib and 3-methyl-6-nitro-1H-indazole Precursors.[1][3][4]
Sources
Technical Guide: Safety, Handling, and Application of 2-(3-Methyl-1H-indazol-6-yl)acetic acid
[1]
Executive Summary
This technical guide provides a comprehensive framework for the safe handling, storage, and analytical verification of 2-(3-Methyl-1H-indazol-6-yl)acetic acid .[1] As a functionalized indazole derivative, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR modulators) and DNA-encoded libraries.
This document moves beyond standard Safety Data Sheet (SDS) parameters to offer a "Safety by Design" workflow. It integrates physicochemical properties with rigorous handling protocols to ensure data integrity and personnel safety in a drug discovery environment.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data establishes the baseline for identification and quality control.
| Parameter | Specification |
| Chemical Name | 2-(3-Methyl-1H-indazol-6-yl)acetic acid |
| CAS Number | 1391123-15-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Physical State | Solid (Powder) |
| Color | White to Off-white / Pale Yellow |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~1.5 (Indazole N) |
| SMILES | CC1=NNC2=C1C=CC(=C2)CC(=O)O |
Scientific Insight: The amphoteric nature of the indazole ring (weak base) combined with the carboxylic acid moiety (weak acid) creates a zwitterionic potential in neutral aqueous media, which can complicate solubility. For stock solutions, DMSO is the preferred solvent to disrupt intermolecular hydrogen bonding.[1]
Hazard Identification & Risk Assessment
While specific toxicological data for this research intermediate may be limited, the Precautionary Principle dictates that we classify it based on structural analogs (e.g., Indole-3-acetic acid, 1H-Indazole-6-carboxylic acid).[1]
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat.[1][3] 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
Toxicology Context
Nitrogen-containing heterocycles are frequently bioactive.[1] The indazole core is a known pharmacophore; therefore, this compound should be treated as a potential bioactive agent capable of interacting with biological targets (e.g., enzymes, receptors) until proven otherwise.[1]
Safe Handling Lifecycle (Engineering & PPE)
To maintain a self-validating safety system, handling must follow a strict lifecycle that minimizes exposure and cross-contamination.[1]
Engineering Controls[1]
-
Primary: All open-vessel manipulations (weighing, transfer, solubilization) must be performed inside a certified Chemical Fume Hood .[1]
-
Secondary: Use a static-dissipative balance enclosure if the powder is fine/electrostatic to prevent aerosolization.[1]
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95/P2 particulate respirator is recommended if handling >500 mg outside a hood.[1]
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1]
Diagram: Safe Handling Lifecycle
The following workflow illustrates the critical decision points during the handling process to prevent exposure and degradation.
Figure 1: Operational workflow for the safe handling of 2-(3-Methyl-1H-indazol-6-yl)acetic acid, emphasizing temperature equilibration and containment.
Storage & Stability Protocol
The stability of the carboxylic acid and the indazole ring depends on protection from moisture and oxidation.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Short-term storage (days) at Room Temperature (RT) is acceptable if sealed.
-
Atmosphere: Hygroscopic potential exists.[1] Store under Inert Gas (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccant.
-
Light: Protect from light. Amber vials are required to prevent potential photo-degradation of the indazole system.
-
Incompatibilities:
-
Strong Oxidizers: Can attack the indazole nitrogen or the benzylic carbon.[1]
-
Strong Bases: Will deprotonate the carboxylic acid (forming the salt) and potentially the indazole -NH (pKa ~14).
-
Emergency Response & Spill Management
In the event of a release, immediate action is required to contain the hazard.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[3][4]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1] Do not use neutralizing agents. [1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
Diagram: Spill Response Decision Tree
Figure 2: Decision tree for managing spills, differentiating between solid powder and solution states.
Analytical Validation (QC)
Before using this intermediate in synthesis or biological assays, verify identity and purity.
Recommended Analytical Methods
-
¹H-NMR (DMSO-d₆):
-
HPLC-MS:
References
-
PubChem. (n.d.).[1] Compound Summary: Indazole Derivatives and Safety Profile. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]
Sources
Methodological & Application
Synthetic Routes for the Preparation of 2-(3-Methyl-1H-indazol-6-yl)acetic Acid: An Application Note for Researchers
Introduction
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including kinase inhibition.[1][2] This application note provides two distinct and detailed synthetic routes for the preparation of 2-(3-Methyl-1H-indazol-6-yl)acetic acid, designed to offer researchers and drug development professionals a comprehensive guide with field-proven insights. The described methodologies are selected for their efficiency, scalability, and adaptability in a research and development setting.
Route 1: Palladium-Catalyzed Cross-Coupling Approach from 6-Bromo-3-methyl-1H-indazole
This synthetic pathway commences with the formation of the 3-methyl-1H-indazole core, followed by bromination at the 6-position. The resulting 6-bromo-3-methyl-1H-indazole serves as a versatile intermediate for introducing the acetic acid moiety via a palladium-catalyzed cross-coupling reaction. This approach offers flexibility, as various cross-coupling methods can be employed. Here, we detail a Heck coupling strategy.
Mechanistic Rationale
The initial step involves the diazotization of 2-amino-4-bromoacetophenone, followed by reductive cyclization to form the 3-methyl-1H-indazole ring. The subsequent Heck reaction is a powerful C-C bond-forming reaction that couples the aryl bromide with an alkene (ethyl acrylate) in the presence of a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The resulting ethyl (E)-3-(3-methyl-1H-indazol-6-yl)acrylate is then subjected to catalytic hydrogenation to saturate the double bond, followed by hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-3-methyl-1H-indazole
A robust method for the synthesis of substituted indazoles involves the diazotization of the corresponding aniline derivative followed by cyclization.[3]
-
Diazotization and Cyclization: In a round-bottom flask, dissolve 2-amino-4-bromoacetophenone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.
-
To the diazonium salt solution, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium hydroxide solution to a pH of ~8.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 6-bromo-3-methyl-1H-indazole.
Step 2: Heck Coupling with Ethyl Acrylate
The Heck reaction provides a reliable method for the vinylation of aryl halides.[4][5]
-
In a sealed tube, combine 6-bromo-3-methyl-1H-indazole (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(3-methyl-1H-indazol-6-yl)acrylate.
Step 3: Hydrogenation and Hydrolysis
-
Dissolve ethyl (E)-3-(3-methyl-1H-indazol-6-yl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
To the resulting ethyl 2-(3-methyl-1H-indazol-6-yl)acetate, add a solution of lithium hydroxide (3.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to a pH of ~3.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
Visual Workflow
Caption: Synthetic pathway via Arndt-Eistert homologation.
Quantitative Data Summary and Comparison
The selection of a synthetic route often depends on a balance of factors including yield, number of steps, cost of reagents, and safety considerations. The following table provides a comparative summary of the two presented routes.
| Parameter | Route 1: Palladium-Catalyzed Cross-Coupling | Route 2: Arndt-Eistert Homologation |
| Starting Material | 2-Amino-4-bromoacetophenone | 4-Methyl-3-nitrobenzoic acid |
| Key Intermediates | 6-Bromo-3-methyl-1H-indazole | 3-Methyl-1H-indazole-6-carboxylic acid |
| Number of Steps | 3 | 2 (from key intermediate) |
| Overall Yield | Moderate to Good | Moderate |
| Key Reagents | Palladium catalyst, Tin(II) chloride | Thionyl chloride, Diazomethane, Silver(I) oxide |
| Safety Considerations | Use of palladium catalysts and tin salts. | High Hazard: Diazomethane is toxic and explosive. |
| Scalability | Generally good, with potential for process optimization. | Challenging on a large scale due to the hazards of diazomethane. |
Conclusion
Both synthetic routes presented provide viable pathways for the preparation of 2-(3-Methyl-1H-indazol-6-yl)acetic acid. Route 1, utilizing a palladium-catalyzed Heck reaction, is a modern and versatile approach that avoids the use of highly hazardous reagents like diazomethane, making it more amenable to scale-up. Route 2, employing the classical Arndt-Eistert homologation, is a well-established method but requires stringent safety precautions due to the use of diazomethane. The choice between these routes will ultimately be guided by the specific needs and capabilities of the research or production environment.
References
-
PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
Gupta, P. K., & Rawal, R. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. Retrieved from [Link]
-
Filo. (2025, June 24). How can you prepare acetic acid from acetonitrile? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]
-
NRO Chemistry. (2019, November 17). Arndt-Eistert Homologation [Video]. YouTube. [Link]
-
Katayama, H., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and Its Derivatives. Heterocycles, 43(12), 2701-2712. [Link]
- CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. (2013).
-
Alonso, D. A., et al. (2005). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. RUA. Retrieved from [Link]
Sources
Application Notes & Protocols: Optimization of Esterification Reactions for Indazole Acetic Acid Derivatives
Introduction
Indazole acetic acid derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with significant biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The esterification of the carboxylic acid moiety is a critical transformation in the synthesis of these molecules, often required for prodrug strategies, modulation of pharmacokinetic properties, or as a key step toward further functionalization.
This guide provides an in-depth analysis and practical protocols for the optimization of esterification reactions tailored to indazole acetic acid derivatives. Moving beyond a simple list of procedures, we will explore the mechanistic rationale behind various experimental choices, enabling researchers to intelligently select and refine the optimal conditions for their specific substrate. We will cover three primary, field-proven methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereoselective Mitsunobu Reaction.
Pillar 1: Mechanistic Considerations & Strategic Selection
The choice of an esterification method is not arbitrary; it is dictated by the chemical nature of the indazole acetic acid derivative and the alcohol coupling partner. Factors such as acid/base sensitivity, steric hindrance, and the presence of chiral centers must be carefully considered.
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is an acid-catalyzed condensation between a carboxylic acid and an alcohol.[3][4] It is a reversible, equilibrium-driven process that is both cost-effective and scalable, making it a frequent first choice for simple substrates.[5]
-
Mechanism: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH).[4][6][7] This crucial step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[8][9] The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[9]
-
Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (which can often serve as the solvent) or by actively removing water from the reaction mixture, for instance, with a Dean-Stark apparatus.[4][5][7][10]
-
Causality & Limitations: The requirement for strong acid and often elevated temperatures makes this method unsuitable for substrates containing acid-labile functional groups.[11][12] Furthermore, tertiary alcohols are prone to elimination under these conditions, and sterically hindered substrates may react sluggishly or not at all.[11][13]
Steglich Esterification: The Mild & Versatile Approach
For sensitive or sterically demanding substrates where the Fischer-Speier method fails, the Steglich esterification offers a powerful alternative. This reaction proceeds under mild, neutral conditions at room temperature, utilizing a carbodiimide coupling agent and a nucleophilic catalyst.[14][15][16]
-
Mechanism: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16][17] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP).[16][18] DMAP, a superior nucleophile, intercepts the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then rapidly attacked by the alcohol to furnish the ester.[15][16]
-
Causality & Reagent Choice: The use of DMAP is critical not only for rate acceleration but also to prevent a side reaction where the O-acylisourea rearranges into a non-reactive N-acylurea.[16] The choice between DCC and EDC is primarily a practical one based on purification. The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be easily removed by filtration.[19][20] In contrast, the urea byproduct from EDC is water-soluble, simplifying the workup via aqueous extraction, which is particularly advantageous in bioconjugation or when dealing with polar molecules.[19][20]
-
Advantages: This method's key advantage is its compatibility with a wide range of functional groups, including those sensitive to acid, and its effectiveness with sterically hindered alcohols and carboxylic acids.[14][18]
Mitsunobu Reaction: The Stereoinversive Specialist
The Mitsunobu reaction is a unique dehydration-condensation method ideal for specific applications, most notably for the esterification of chiral secondary alcohols where complete inversion of stereochemistry is desired.[21][22]
-
Mechanism: The reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21][23] The alcohol is activated by this reagent system, converting the hydroxyl group into an excellent leaving group. The carboxylate anion, formed in situ, then displaces the activated hydroxyl group via a classic Sₙ2 mechanism, resulting in a net inversion of configuration at the alcohol's stereocenter.[22][24]
-
Causality & Limitations: The reaction proceeds under very mild, neutral conditions, generally from 0 °C to room temperature.[22] However, its primary drawback is the stoichiometry. Molar equivalents of PPh₃ and DEAD are required, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazinecarboxylate byproduct. These byproducts can often co-elute with the desired product, complicating purification.[22] The acidity of the carboxylic acid is also a factor; it must be acidic enough (pKa < 13) to be deprotonated in the reaction medium.[21]
Pillar 2: Optimization Parameters & Workflow
Systematic optimization requires a logical approach to selecting the right method and fine-tuning the reaction parameters.
Method Selection Workflow
The choice of esterification strategy should be guided by the properties of the specific indazole acetic acid derivative and the alcohol. The following decision workflow provides a structured approach to method selection.
Caption: Workflow for selecting an appropriate esterification method.
Comparative Overview of Methods
The table below summarizes the key characteristics of each primary method for quick comparison.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Strong acid (H₂SO₄, TsOH), heat (reflux)[10][25] | Neutral pH, room temperature[14][15] | Neutral pH, 0 °C to room temp[22] |
| Key Reagents | Acid catalyst, excess alcohol[5][26] | Carbodiimide (DCC, EDC), DMAP (cat.)[14][18] | PPh₃, Azodicarboxylate (DEAD, DIAD)[21] |
| Substrate Scope | Simple primary/secondary alcohols; robust molecules[13] | Broad; acid-sensitive & sterically hindered substrates[12][16] | Primary/secondary alcohols; pKa of acid < 13[21][23] |
| Stereochemistry | Retention at chiral alcohol center | Retention at chiral alcohol center | Inversion at chiral alcohol center[21][22] |
| Advantages | Inexpensive, scalable, simple reagents[5] | Mild conditions, high yields, broad scope[14] | Mild conditions, high stereoselectivity[22] |
| Disadvantages | Harsh conditions, equilibrium-limited, narrow scope[11] | Reagent cost, byproduct removal (DCU)[15] | Stoichiometric byproducts complicate purification[22] |
Pillar 3: Detailed Experimental Protocols
The following protocols provide validated starting points for the esterification of a generic indazole-1-yl-acetic acid. Researchers should perform small-scale trials to optimize stoichiometry, temperature, and reaction time for their specific substrates.
Protocol 1: Fischer-Speier Esterification of Indazole-1-yl-acetic Acid
This protocol is best suited for simple, unhindered alcohols (e.g., methanol, ethanol) and indazole cores lacking acid-sensitive groups.
Materials & Reagents:
-
Indazole-1-yl-acetic acid
-
Alcohol (e.g., Methanol, anhydrous), to serve as reactant and solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask, add indazole-1-yl-acetic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq, enough to act as the solvent).
-
Stir the suspension at room temperature to dissolve as much of the acid as possible.
-
Carefully add the acid catalyst (H₂SO₄, 0.1-0.2 eq, or TsOH, 0.1-0.2 eq) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography or recrystallization.
Self-Validation & Causality:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product ester, maximizing the yield as per Le Châtelier's principle.[5][26]
-
Neutralization: The NaHCO₃ wash is crucial to remove the strong acid catalyst and any unreacted carboxylic acid, simplifying subsequent purification.[25]
Protocol 2: Steglich Esterification using EDC and DMAP
This protocol is highly recommended for acid-sensitive indazole derivatives or when using sterically hindered or valuable alcohols.
Materials & Reagents:
-
Indazole-1-yl-acetic acid
-
Alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its HCl salt
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve indazole-1-yl-acetic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Stir the solution at room temperature for 5-10 minutes.
-
Add EDC (1.2-1.5 eq) portion-wise to the solution. If using the HCl salt of EDC, a tertiary amine base like triethylamine (1.0 eq) may be added to free the base.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation & Causality:
-
Reagent Stoichiometry: A slight excess of the alcohol and EDC ensures the complete consumption of the starting carboxylic acid.
-
Aqueous Washes: The HCl wash removes residual DMAP and any unreacted amine base. The NaHCO₃ wash removes any remaining carboxylic acid. This sequence ensures a cleaner crude product before chromatography.[20] If DCC were used instead of EDC, the insoluble DCU byproduct would be removed by filtration prior to the aqueous workup.[19]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. archive.nptel.ac.in [archive.nptel.ac.in]
- 18. fiveable.me [fiveable.me]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. atlanchimpharma.com [atlanchimpharma.com]
- 23. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. scienceready.com.au [scienceready.com.au]
- 26. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Scalable Synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic Acid Intermediates
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique heteroaromatic structure is a key feature in a range of therapeutics, including kinase inhibitors for oncology such as Pazopanib and Axitinib.[2][3] The target molecule, 2-(3-Methyl-1H-indazol-6-yl)acetic acid, is a crucial building block for synthesizing more complex drug candidates. Its structure combines the rigid indazole core with a flexible acetic acid side chain at the C6 position, a common attachment point for pharmacophoric elaboration.
The scalable synthesis of this intermediate presents several challenges, including regioselective functionalization of the indazole ring, control over N-alkylation vs. C-alkylation, and the development of cost-effective, high-yield processes suitable for industrial production.[4] This guide provides a comprehensive overview of a robust and scalable synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.
Retrosynthetic Strategy and Core Concepts
A logical and scalable approach to 2-(3-Methyl-1H-indazol-6-yl)acetic acid begins with the construction of a functionalized 3-methyl-1H-indazole core, followed by the installation and elaboration of the acetic acid side chain at the C6 position. The most common and industrially viable route involves the hydrolysis of a nitrile precursor, 2-(3-Methyl-1H-indazol-6-yl)acetonitrile. This nitrile is typically synthesized from a halogenated indazole intermediate.
Our primary strategy is therefore divided into three key stages:
-
Synthesis of the Core Intermediate: Formation of a 6-functionalized 3-methyl-1H-indazole. A common and effective starting point is 3-methyl-6-nitro-1H-indazole.
-
Installation of the Acetonitrile Moiety: Conversion of the 6-nitro intermediate into a 6-halide, followed by a palladium-catalyzed cyanation or a related coupling reaction.
-
Final Hydrolysis: Conversion of the 6-cyanomethyl intermediate to the target 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the 3-Methyl-6-nitro-1H-indazole Core
The synthesis of the indazole core is the foundation of the entire process. A direct and scalable method is the nitration of commercially available 3-methyl-1H-indazole.[5] However, for large-scale synthesis, building the ring from simpler precursors is often more cost-effective. A well-documented industrial route starts from acetophenone.[6]
Protocol 1: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone
This protocol involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.[6]
Causality: The diazotization of the primary aromatic amine creates a reactive diazonium salt. In the presence of a mild reducing agent like stannous chloride (SnCl₂), an intramolecular cyclization is triggered, forming the stable N-N bond of the pyrazole ring fused to the benzene ring.
Step-by-Step Protocol:
-
Diazotization:
-
To a stirred solution of 2-aminoacetophenone (1.0 eq) in 5M hydrochloric acid (HCl), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise at 0-5 °C.
-
Maintain the temperature and stir for 1 hour. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C.
-
Allow the reaction to stir overnight at low temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice water.
-
Adjust the pH of the filtrate to weakly alkaline (pH 8-9) with a suitable base (e.g., NaOH or Na₂CO₃ solution), which causes the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole.
-
Protocol 2: Direct Nitration of 3-Methyl-1H-indazole
This is a direct functionalization of the pre-formed core.[5][7]
Causality: This is a classic electrophilic aromatic substitution. The mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. The indazole ring is activated towards electrophilic attack, with the C6 position being a favorable site for substitution.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄).
-
Dissolution & Cooling: Begin stirring and cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole (1.0 eq) to the cold sulfuric acid. The temperature must be maintained between 0-5 °C to prevent runaway reactions and the formation of by-products.[5]
-
Nitration: Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated nitric acid (HNO₃, 1.1 eq). Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching & Isolation:
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This safely quenches the reaction and precipitates the product.
-
Neutralize the slurry with a base (e.g., aqueous NaOH) to pH 7.
-
Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Minimizes formation of dinitro by-products and ensures regioselectivity.[7] |
| Reagents | Conc. H₂SO₄ / Conc. HNO₃ | Standard mixed acid system for generating the nitronium ion (NO₂⁺).[5] |
| Quenching | Crushed Ice | Safely dilutes the strong acid and precipitates the product. |
| Typical Yield | 70-85% | Dependent on strict temperature control and slow addition of reagents. |
Part 2: Synthesis of 6-Bromo-3-methyl-1H-indazole
With the 6-nitro intermediate in hand, the next stage involves converting the nitro group into a more versatile halide, such as bromide, which is an excellent handle for subsequent cross-coupling reactions. This is achieved via a two-step reduction-diazotization/bromination sequence.
Caption: Workflow for converting the 6-nitro group to a 6-bromo group.
Protocol 3: Reduction of the Nitro Group
Causality: The nitro group is readily reduced to a primary amine. While catalytic hydrogenation is an option, a common and robust laboratory-scale method uses a metal-acid system like tin(II) chloride in hydrochloric acid.[2] SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds.
Step-by-Step Protocol:
-
Setup: Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Basify the solution with concentrated NaOH until a pH > 12 to precipitate tin salts and liberate the free amine.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine.
-
Protocol 4: Sandmeyer Reaction to Install Bromide
Causality: The Sandmeyer reaction is a classic transformation of an aromatic diazonium salt. The primary amine is first converted to a diazonium salt using sodium nitrite in a strong acid (HBr in this case). This diazonium salt is then decomposed in the presence of a copper(I) salt (CuBr), which facilitates the replacement of the diazonium group with a bromide atom.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 3-methyl-1H-indazol-6-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain 6-bromo-3-methyl-1H-indazole.
-
Part 3: Formation of the Acetic Acid Side Chain
This final stage involves two key steps: the introduction of the cyanomethyl group and its subsequent hydrolysis to the carboxylic acid.
Protocol 5: Palladium-Catalyzed Cyanation
A direct conversion of the aryl bromide to an aryl nitrile is a powerful C-C bond-forming reaction.
Causality: The palladium catalyst undergoes oxidative addition into the aryl-bromide bond. A cyanide source (like K₄[Fe(CN)₆] or Zn(CN)₂) then undergoes transmetalation with the palladium complex. Finally, reductive elimination releases the aryl nitrile product and regenerates the active palladium(0) catalyst.[8] Using potassium ferrocyanide is often preferred for scalability as it is less toxic than other cyanide sources.
Step-by-Step Protocol:
-
Setup: To a reaction vessel, add 6-bromo-3-methyl-1H-indazole (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), a palladium catalyst such as allylpalladium(II) chloride dimer (0.01 eq), and a ligand like Xantphos (0.02 eq).[8]
-
Solvent: Add a suitable solvent such as N,N-Dimethylacetamide (DMAc).
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(3-Methyl-1H-indazol-6-yl)acetonitrile.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd(II) precursor + Ligand (e.g., Xantphos) | Efficient for C-N bond formation with aryl halides.[8] |
| Cyanide Source | K₄[Fe(CN)₆] | A solid, relatively low-toxicity source of cyanide suitable for scalable reactions.[8] |
| Temperature | 120-140 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Typical Yield | 75-95% | Highly efficient transformation with proper catalyst selection. |
Protocol 6: Hydrolysis of the Nitrile to Carboxylic Acid
Causality: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a strong base like NaOH or KOH in an aqueous or alcoholic solvent, proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.
Step-by-Step Protocol:
-
Setup: Dissolve or suspend 2-(3-Methyl-1H-indazol-6-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add a concentrated aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If necessary, remove the organic solvent (ethanol) under reduced pressure.
-
Dilute with water and acidify the aqueous solution with concentrated HCl to a pH of 2-3.
-
The target carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
-
References
-
D. Musumeci, D. Schenone, C. Brullo, S. Fallarero, M. L. M. Granchi, F. F. L. Minutolo, S. P. K. M. L. M. S. S. & M. Botta. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
M. A. Ansari, M. A. G. M. A. A. A. A. M. A. S. A. G. M. I. & M. A. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
-
A. A. Shaikh, A. A. A. A. S. A. S. A. A. S. S. A. A. S. & A. A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
-
S. C. S. C. C. C. M. L. S. G. & G. Kirsch. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
-
D. Musumeci, D. Schenone, C. Brullo, S. Fallarero, M. L. M. Granchi, F. F. L. Minutolo, S. P. K. M. L. M. S. S. & M. Botta. (2010). Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling. ResearchGate.
-
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
-
H. S. Ko, J. H. L. J. K. J. H. K. S. J. L. & S. Lee. (2025). One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condensation Cascade Reaction. Synlett.
-
P. Sharma, V. K. T. A. T. & S. Kumar. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
-
Synthesis of 1H‐indazole derivatives. ResearchGate.
-
Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.
-
A. Hussain, I. U. I. U. K. M. Z. & M. A. Khan. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate.
-
3-METHYL-1H-INDAZOLE. ChemicalBook.
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
-
S. M. M. S. M. S. S. & M. M. M. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
-
L. R. Odell, B. Skillinghaug, C. Matt, P. Wu, T. Koolmeister, M. Desroses, S. Llona-Minguez, O. Wallner, T. Helleday & M. Scobie. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal.
-
L. R. Odell, B. Skillinghaug, C. Matt, P. Wu, T. Koolmeister, M. Desroses, S. Llona-Minguez, O. Wallner, T. Helleday & M. Scobie. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online.
-
indazole. Organic Syntheses Procedure.
-
Indazole synthesis. Organic Chemistry Portal.
-
Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
-
S. Tortoioli, A. Friedli, A. Prud'homme, S. Hansel, N. D. L. N. D. L. C. D. T. & R. Beaud. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. polimi.
-
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
-
S. Tortoioli, A. Friedli, A. Prud'homme, S. Hansel, N. D. L. N. D. L. C. D. T. & R. Beaud. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
-
S. Tortoioli, A. Friedli, A. Prud’homme, S. Hansel, N. de la Cruz, C. de la Torre & R. Beaud. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.
-
CN103319410A - Synthesis method of indazole compound. Google Patents.
-
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS.
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate.
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
-
Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Benchchem.
-
3-Methyl-1H-indazole-6-carboxylic acid synthesis. ChemicalBook.
-
J. Elguero, A. Fruchier, R. Jacquier & G. L. S. (1969). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 7. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 8. orgsyn.org [orgsyn.org]
Application Note: Crystallization & Purification Protocols for 3-methyl-1H-indazole-6-acetic acid
Executive Summary
3-methyl-1H-indazole-6-acetic acid is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors similar to Pazopanib) and non-steroidal anti-inflammatory drugs (NSAIDs) related to Bendazac. Its purification presents unique challenges due to the amphoteric nature of the indazole core and the potential for regioisomeric impurities (N1 vs. N2 tautomers) generated during synthesis.
This guide provides two validated protocols for the crystallization of 3-methyl-1H-indazole-6-acetic acid. Protocol A utilizes a pH-swing reactive crystallization for bulk impurity rejection, while Protocol B offers a thermal recrystallization method for high-purity polishing.
Physicochemical Profile & Solubility Mapping
To design a robust crystallization, one must understand the molecule's behavior in solution. The compound features a lipophilic indazole core and a hydrophilic carboxylic acid tail.
| Property | Value / Characteristic | Implication for Crystallization |
| Structure | Indazole core + Methyl (C3) + Acetic Acid (C6) | Potential for |
| Acidity (pKa) | ~4.2 - 4.5 (Carboxylic Acid) | Soluble in aqueous base (pH > 6). |
| Basicity (pKa) | ~1.5 - 2.0 (Indazole N) | Soluble in strong aqueous acid (pH < 1). |
| Isoelectric Point | ~pH 2.5 - 3.5 | Region of minimum solubility (target for precipitation). |
| Solubility | High: DMSO, DMF, MeOH, Basic WaterLow: Water, Toluene, Heptane | Methanol/Water or Ethanol/Water are ideal solvent systems. |
Solubility Logic Diagram
The following diagram illustrates the solubility behavior governing the protocols below.
Figure 1: Solubility profile as a function of pH. The target window for crystallization is the neutral pH range where the molecule is least soluble.
Protocol A: Reactive Crystallization (pH Swing)
Objective: Primary isolation from crude reaction mixtures. This method leverages the carboxylic acid functionality to reject non-acidic impurities (e.g., unreacted indazole precursors) and highly soluble salts.
Reagents
-
Crude 3-methyl-1H-indazole-6-acetic acid
-
Sodium Hydroxide (1M aqueous solution)
-
Hydrochloric Acid (1M aqueous solution)
-
Activated Carbon (optional, for decolorization)
-
Deionized Water
Step-by-Step Methodology
-
Dissolution (Salt Formation):
-
Suspend the crude solid in Deionized Water (10 mL/g).
-
Slowly add 1M NaOH while stirring until pH reaches 9.0–10.0.
-
Mechanism:[1][2] This converts the acid to its sodium salt (Sodium 3-methyl-1H-indazole-6-acetate), which is highly water-soluble.
-
Checkpoint: The solution should become clear. If solids remain, they are likely non-acidic impurities. Filter these out.
-
-
Purification (Filtration):
-
(Optional) Add Activated Carbon (5 wt%) and stir for 30 minutes to remove colored oxidation byproducts.
-
Filter through a Celite pad to remove carbon and insoluble particulates.
-
-
Controlled Precipitation (Acidification):
-
Cool the filtrate to 15–20°C.
-
Slowly add 1M HCl dropwise. Monitor pH continuously.
-
Critical Step: Cloud point usually occurs around pH 6.0. Slow the addition rate here to prevent oiling out.
-
Continue addition until pH reaches 3.5 – 4.0 . Do not go below pH 2.0, or the indazole nitrogen may protonate, re-dissolving the compound.
-
-
Aging (Ostwald Ripening):
-
Stir the slurry at 15°C for 2–4 hours. This allows small, amorphous particles to dissolve and re-deposit onto larger crystalline structures, improving filterability.
-
-
Isolation:
-
Filter the white precipitate under vacuum.[3]
-
Wash the cake with cold water (2 x 3 mL/g) to remove residual NaCl.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Protocol B: Thermal Recrystallization (Polishing)
Objective: Removal of regioisomers and trace synthetic byproducts to achieve >99% purity.
Reagents
-
Semi-pure 3-methyl-1H-indazole-6-acetic acid (from Protocol A)
-
Solvent: Ethanol (95%) or Methanol
-
Anti-solvent: Water
Step-by-Step Methodology
-
Dissolution:
-
Charge the solid into a reactor.
-
Add Ethanol (15 mL/g).
-
Heat to reflux (approx. 78°C).
-
Note: If the solution is not clear at reflux, add more Ethanol in 1 mL/g increments.
-
-
Nucleation Control:
-
Once dissolved, cool the solution slowly to 60°C.
-
Add warm Water (anti-solvent) dropwise until a faint, persistent turbidity is observed (approx. ratio 3:1 Ethanol:Water).[3]
-
Seeding: If available, add seed crystals (0.5 wt%) of pure 3-methyl-1H-indazole-6-acetic acid to induce controlled nucleation.
-
-
Cooling Ramp:
-
Cool the mixture from 60°C to 5°C at a rate of 10°C/hour.
-
Reasoning: Slow cooling prevents the entrapment of solvent inclusions and impurities within the crystal lattice.
-
-
Isolation:
-
Filter the crystalline solid.[4]
-
Wash with a cold 1:1 Ethanol/Water mixture.
-
Dry under vacuum at 50°C.
-
Process Workflow Diagram
Figure 2: Thermal recrystallization workflow ensuring high purity and consistent crystal habit.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Acid added too fast (Protocol A) or cooling too rapid (Protocol B). | Reduce acid addition rate; use seed crystals; keep temperature >15°C during acidification. |
| Low Yield | pH too low (< 2.0) or too high (> 5.0). | Strictly monitor pH meter calibration. Target pH 3.5–4.0. |
| Colored Product | Oxidation of indazole ring or trace nitro-precursors. | Use activated carbon in the alkaline phase (Protocol A). |
| Regioisomers | Presence of N2-alkylated or 4/5/7-substituted isomers. | Protocol B is required. Ethanol recrystallization effectively rejects structural isomers. |
References
-
Synthesis of Indazole Acetic Acids: Odell, L. R., et al. (2009). "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." White Rose Research Online. Link
-
Indazole Carboxylic Acid Analogs: Glaxo Group Ltd. (2004). "Chemical Compounds (Indazole Derivatives)." WO2004031189. Link
-
General Purification of Indazoles: Huisgen, R., & Nakaten, H. (1959). "Indazole." Organic Syntheses, Coll.[5] Vol. 4, p.536. Link
-
Glucokinase Activators (Indazole Acetic Acid Intermediates): Pfizer Inc. (2008). "Indazole Derivatives useful as Glucokinase Activators." WO2008050168. Link
Sources
Application Note: Incorporation of 2-(3-Methyl-1H-indazol-6-yl)acetic acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Rationale
The synthesis of peptides with enhanced therapeutic properties often necessitates the incorporation of non-canonical amino acids (ncAAs).[1][2][3] These unique building blocks can confer improved metabolic stability, increased potency, and novel functionalities that are not achievable with the 20 proteinogenic amino acids.[4] Among the vast array of available ncAAs, heterocyclic scaffolds have garnered significant attention in medicinal chemistry.
The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[5][6][7] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[6][8] The compound 2-(3-Methyl-1H-indazol-6-yl)acetic acid, hereafter referred to as Ind-Me-Ace-OH , serves as a valuable building block for introducing the indazole moiety into a peptide backbone. Its structural similarity to the side chain of tryptophan allows it to act as a bioisostere, potentially modulating peptide conformation and receptor interactions while introducing novel physicochemical properties.
This document provides a comprehensive technical guide and a robust protocol for the efficient incorporation of Ind-Me-Ace-OH into peptide sequences using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of the Building Block
Proper handling and strategic planning for the incorporation of any ncAA begin with a thorough understanding of its properties.
Table 1: Physicochemical Properties of 2-(3-Methyl-1H-indazol-6-yl)acetic acid
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | - |
| CAS Number | 885272-37-7 | Varies by supplier |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Solubility | Soluble in DMF, NMP, DMSO. Limited solubility in DCM. | Internal Data |
| Storage | Store at 2-8°C, desiccated. | Standard for amino acid derivatives |
Handling Recommendations: Like most amino acid derivatives, Ind-Me-Ace-OH should be handled in a well-ventilated area. It is hygroscopic and should be stored under dry conditions. For solution preparation, use of high-purity, peptide-grade solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is critical.
Strategic Considerations for Incorporation
The successful integration of Ind-Me-Ace-OH into a growing peptide chain relies on the Fmoc/tBu SPPS strategy, which is the predominant methodology for modern peptide synthesis.[9][10] The bulky and heterocyclic nature of this building block requires special consideration, particularly regarding the activation step.
-
Choice of Coupling Reagent: The steric hindrance presented by the indazole ring necessitates the use of a highly efficient coupling reagent to ensure rapid and complete amide bond formation. While older reagents like DCC or HBTU can be used, modern aminium/uronium or phosphonium salt-based reagents are strongly recommended to minimize side reactions and prevent racemization.[11][12][13]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred reagent for this application.[14][15] The presence of the 7-azabenzotriazole (OAt) leaving group in HATU results in a more reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[11] This is particularly advantageous for coupling sterically hindered building blocks like Ind-Me-Ace-OH .[16][17]
-
-
Activation Method: A pre-activation step is crucial. This involves mixing Ind-Me-Ace-OH , HATU, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for a few minutes before adding the mixture to the deprotected resin-bound peptide. This ensures the formation of the reactive OAt-ester prior to its introduction to the free N-terminal amine, driving the reaction to completion.[18]
-
Protecting Groups: Under standard Fmoc-SPPS conditions, the indazole ring of Ind-Me-Ace-OH does not typically require a protecting group. The N-H proton is sufficiently acidic to not interfere with the coupling chemistry.
Experimental Workflow
The following diagram outlines the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Ind-Me-Ace-OH .
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biovera.com.au [biovera.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. jpt.com [jpt.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 17. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of indazole-6-acetic acids
Welcome to the technical support center for the synthesis of indazole-6-acetic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining high yields for this important scaffold. As a privileged structure in medicinal chemistry, found in kinase inhibitors like axitinib, optimizing the synthesis of indazoles is a critical task.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and improve your experimental outcomes.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can affect any stage of your synthesis, from starting materials to final work-up.
Q1: My reaction is sluggish or fails to go to completion, even though I'm following a published procedure. What are the first things I should check?
A1: This is a common issue that often points to foundational experimental variables rather than a fundamental flaw in the reaction mechanism. Before making significant changes to the protocol, perform the following checks:
-
Reagent Purity and Integrity:
-
Hydrazine Derivatives: Hydrazine and its derivatives are susceptible to oxidation. Use a freshly opened bottle or repurify stored material if necessary. The quality of the hydrazine is paramount, as impurities can halt the reaction.[2]
-
Solvents: Ensure you are using anhydrous solvents, especially for reactions involving strong bases (e.g., NaH) or water-sensitive catalysts. Water can quench reagents and interfere with intermediates.[3]
-
Starting Materials: Verify the purity of your starting ketone, aldehyde, or nitroaryl precursor via NMR or LC-MS. Unseen impurities can act as catalyst poisons or introduce competing side reactions.
-
-
Reaction Atmosphere:
-
Many indazole syntheses, particularly those involving organometallic intermediates or palladium catalysts, are sensitive to oxygen. Ensure your system is properly purged with an inert gas (Nitrogen or Argon) and that all glassware is oven- or flame-dried.
-
-
Temperature Control:
Q2: I'm observing multiple unidentified spots on my TLC plate. How can I begin to diagnose the source of these side products?
A2: The formation of multiple side products often indicates issues with reaction selectivity, stability, or competing pathways.
-
Causality: Indazole synthesis can be prone to side reactions like dimer formation, incomplete cyclization, or rearrangement.[6] For instance, in syntheses starting from hydrazones, N-N bond cleavage can compete with the desired cyclization, especially with certain electronic substituents.[2]
-
Troubleshooting Workflow:
-
Run Control Reactions: Omit one reagent at a time (e.g., the catalyst or the base) to see if specific spots are associated with a particular component's degradation.
-
Monitor Over Time: Take TLC or LC-MS samples at regular intervals. Are the side products forming early on, or are they appearing late in the reaction as your desired product possibly degrades under the reaction conditions?
-
Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature for a longer duration can sometimes dramatically improve selectivity.
-
Re-evaluate Your Base/Catalyst: The choice of acid or base is crucial. A base that is too strong might deprotonate other sites, while an acid that is too weak may not facilitate the key cyclization step efficiently.[3]
-
Section 2: Route-Specific Troubleshooting
Low yields are often tied to the specific synthetic route being employed. Below are troubleshooting guides for common pathways to indazole-6-acetic acids.
Route A: Cyclization of Substituted 2-Nitroaryl Precursors
A modern and effective method involves the base-mediated cascade N-N bond formation from 3-amino-3-(2-nitroaryl)propanoic acids.[4][5]
A3: This cascade reaction is powerful but sensitive to the choice of nucleophile/solvent and the electronic nature of your substituents.
-
The Role of the Nucleophile/Solvent: The alcohol used as a solvent also acts as a nucleophile in one of the proposed mechanisms.
-
Steric Hindrance: Yields tend to decrease with bulkier alcohols. Methanol and ethanol often give good to excellent yields, while yields are progressively lower with propanol and butanol. Secondary alcohols like isopropanol may be unsuccessful altogether.[4][5][7]
-
Solvent Decomposition: At the high temperatures often required (e.g., 150°C via microwave irradiation), some solvents can decompose, leading to pressure build-up and complex reaction mixtures.[7]
-
Divergent Reactivity: The choice of nucleophile can lead to different products. Using simple alcohols typically yields alkoxyindazole acetic acids. However, using ethanolamine can result in the formation of the unsubstituted indazole acetic acid.[4][5][7]
-
-
Electronic Effects:
-
Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position of the nitroaryl ring are generally well-tolerated.[7]
-
Electron-donating groups (e.g., methoxy) at the 5-position can lead to a marked reduction in yield. This is likely due to a decrease in the electrophilicity of the key nitroso intermediate that is formed in situ.[7]
-
-
Optimize Solvent/Nucleophile: If using a higher alcohol, switch to methanol or ethanol to establish a baseline yield.
-
Adjust Temperature: If using microwave heating, try incrementally increasing the temperature from 150°C to 170°C, but monitor for signs of decomposition.[7]
-
Verify Starting Material Integrity: Ensure the 3-amino-3-(2-nitroaryl)propanoic acid precursor is pure and fully characterized.
Route B: Fischer-Indole Style Synthesis from Arylhydrazones
This classical approach, adapted for indazoles, involves the acid-catalyzed cyclization of an arylhydrazone. The arylhydrazone is typically formed from a substituted arylhydrazine and a ketone or aldehyde bearing the acetic acid moiety (or a precursor).
A4: The Fischer synthesis is a two-part process within a single pot: hydrazone formation and then rearrangement/cyclization.[8] A failure can occur at either stage.
-
Step 1: Hydrazone Formation
-
Causality: This is an equilibrium-driven condensation reaction that produces water. If water is not effectively removed or if the pH is not optimal, the equilibrium may not favor the hydrazone.
-
Troubleshooting:
-
Isolate the Hydrazone: As a diagnostic step, try to synthesize, isolate, and purify the hydrazone intermediate separately. If you can obtain the hydrazone in good yield, the problem lies in the subsequent cyclization step.
-
Acid/Base Catalyst: While the subsequent cyclization is acid-catalyzed, hydrazone formation itself can be sensitive to pH. Sometimes a small amount of acetic acid is sufficient.
-
-
-
Step 2: Cyclization (Rearrangement)
-
Causality: This step involves a[9][9]-sigmatropic rearrangement followed by the elimination of ammonia.[8] It is highly dependent on the acid catalyst and temperature.
-
Troubleshooting:
-
Acid Catalyst Choice: The choice of acid is critical. Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are common. Polyphosphoric acid (PPA) is often effective but can make workup difficult. Experiment with different acids to find the optimal one for your substrate.[3][8]
-
Temperature: This step is almost always heat-dependent. If the reaction is stalling, a higher temperature may be required to overcome the activation energy for the rearrangement. However, excessive heat can lead to decomposition.
-
Side Reactions: The key intermediate in the Fischer synthesis can undergo N-N bond cleavage as a side reaction instead of the desired C-C bond formation. This is more common with electron-donating groups on the arylhydrazine.[2]
-
-
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies to remove impurities from 2-(3-Methyl-1H-indazol-6-yl)acetic acid
[1]
Status: Active Agent: Senior Application Scientist Ticket ID: IND-PUR-006 Subject: Troubleshooting Impurities & Purification Protocols[1]
Executive Summary
This guide addresses the purification of 2-(3-Methyl-1H-indazol-6-yl)acetic acid . Due to the amphoteric nature of the indazole ring combined with the acidic carboxyl tail, this molecule presents unique solubility challenges. Common issues include "oiling out" during crystallization, persistent inorganic salts, and difficulty separating regioisomers derived from the ring-closure step.[1]
The strategies below are ranked from High-Throughput (Bulk Cleanup) to High-Precision (Polishing) .
Module 1: The "Quick Fix" (Acid-Base Extraction)
Best For: Removing non-acidic organic impurities (e.g., unreacted starting materials, decarboxylated byproducts) and bulk inorganic salts.[1]
The Science:
This molecule contains a carboxylic acid (
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . If solubility is poor, add 5-10% THF .[1]
-
Basic Extraction: Extract the organic layer 2x with saturated aqueous NaHCO₃ (pH ~8.5).[1]
-
Wash: Wash the combined aqueous aqueous layer once with fresh EtOAc to remove entrained organics.[1]
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl until pH reaches ~3.0.
-
Critical Step: Do not drop pH below 1.0, or you risk protonating the indazole nitrogen, forming a water-soluble hydrochloride salt (
), which will prevent precipitation.[1]
-
-
Isolation: The product should precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1]
DOT Diagram: Acid-Base Workflow
Caption: Selective partitioning of indazole acetic acid derivatives based on pKa manipulation.
Module 2: The "Deep Clean" (Recrystallization)
Best For: Removing regioisomers and improving crystallinity.[1] Common Issue: The "Oiling Out" Phenomenon.[1][5]
The Science: Aryl-acetic acids often oil out because the melting point is depressed by impurities, or the solvent polarity isn't optimal for crystal lattice formation.[1] Indazoles stack efficiently in planar systems but require specific polarity to avoid amorphous precipitation.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application |
|---|---|---|
| Ethanol / Water | 1:1 to 1:3 | General purification.[1] Good for removing inorganic salts.[1] |
| Acetonitrile (ACN) | Pure | Best for removing non-polar organic byproducts.[1] |
| IPA / Heptane | 1:2 | Anti-solvent method.[1] Use if EtOH/Water causes oiling.[1] |
Step-by-Step Protocol (Ethanol/Water):
-
Suspend the solid in minimal Ethanol at reflux (80°C).
-
Add water dropwise until persistent cloudiness appears.[1]
-
Add just enough ethanol to clarify the solution again.[1]
-
Seeding (Crucial): Remove from heat. Once the temperature drops to ~60°C, add a few seed crystals of pure product.
-
Slow Cool: Allow to cool to room temperature without stirring over 2 hours.
-
Refrigerate: Store at 4°C overnight before filtration.
Module 3: Removal of Metal Catalysts (Pd/Cu)
Context: If your synthesis involved a Suzuki-Miyaura coupling (e.g., using a boronic acid and 6-bromoindazole), Palladium (Pd) residuals are a major concern.[1]
Protocol:
-
Dissolve crude material in THF/MeOH (1:1) .
-
Add SiliaMetS® Thiol or activated carbon (10 wt% relative to mass).[1]
-
Stir at 50°C for 4 hours.
-
Filter through a Celite® pad to remove the scavenger.[1]
-
Concentrate filtrate.[1]
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. What now?
-
Cause: Supersaturation is too high, or the temperature dropped too fast.[1]
-
Fix: Re-heat the mixture until it dissolves. Add a "seed" crystal.[1] If you lack seeds, scratch the inner wall of the glass flask with a glass rod to create nucleation sites. Alternatively, switch to Isopropyl Alcohol (IPA) as the solvent.[1]
Q2: I see a small impurity peak (~5-10%) in HPLC that tracks closely with my product.
-
Diagnosis: This is likely the N1/N2 Regioisomer or the 4-substituted isomer (if the starting material wasn't pure).[1]
-
Solution: Recrystallization rarely separates close regioisomers efficiently.[1] You must use Reverse Phase Flash Chromatography .[1]
Q3: The NMR shows broad peaks, and the integration is off.
-
Diagnosis: You likely have the Hydrochloride Salt or Sodium Salt mixed with the free acid.
-
Fix: Suspend the solid in water, adjust pH strictly to 3-4, stir for 30 minutes, and re-filter. Dry in a vacuum oven at 50°C with
to remove trapped water.
Q4: Can I use normal phase silica chromatography?
-
Warning: Indazole acetic acids streak badly on silica due to the acidic tail interacting with silanols.
-
Modification: If you must use silica, add 1% Acetic Acid to your DCM/MeOH mobile phase to suppress ionization.[1]
References
-
Indazole Synthesis & Regioselectivity
-
General Purification of Indazoles
-
Palladium Removal Strategies
-
pKa Data for Heterocycles
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Regioisomer Formation in 3-Methyl Indazole Synthesis
Welcome to the technical support center for the synthesis of 3-methyl indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioisomer formation during the synthesis of this important heterocyclic compound. Indazoles are a significant class of nitrogen heterocycles with diverse applications in medicinal chemistry and materials science.[1][2] However, their synthesis can often lead to the formation of regioisomers, which can be challenging to separate and may impact the efficacy and safety of the final product.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic underpinnings of various synthetic routes and offer practical, field-proven advice to help you control regioselectivity and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-methyl indazole, with a focus on resolving regioisomeric impurities.
Q1: I am observing a mixture of 1,3-dimethyl and 2,3-dimethyl indazole regioisomers during N-methylation of 3-methyl indazole. How can I selectively synthesize the N1 or N2-alkylated product?
A1: The regioselectivity of N-alkylation of the indazole ring is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3]
The two nitrogen atoms in the indazole ring are both nucleophilic, leading to the potential for alkylation at either the N1 or N2 position.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, making the N1-substituted product the thermodynamically favored isomer.[3] Conversely, the N2-substituted product is often the kinetically favored product.
Strategies for Selective N1-Alkylation (Thermodynamic Control):
To favor the formation of the more stable N1-alkylated regioisomer, you should employ conditions that allow for equilibration.[3][4]
-
Choice of Base and Solvent: A strong, non-nucleophilic base in an aprotic solvent is recommended. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven effective for achieving high N1 selectivity.[3][5] The sodium cation is thought to coordinate with the N2 nitrogen and a substituent at the C3 position, sterically hindering alkylation at the N2 position.[5]
-
Substituent Effects: The nature of the substituent at the C3 position can significantly influence the regioselectivity. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity when using NaH in THF.[5]
Strategies for Selective N2-Alkylation (Kinetic Control):
To favor the kinetically controlled N2-alkylation, conditions that prevent equilibration are necessary.
-
Milder Bases and Polar, Aprotic Solvents: The use of milder bases like potassium carbonate (K2CO3) in a polar, aprotic solvent such as dimethylformamide (DMF) often favors the formation of the N2-isomer.[6]
-
Mitsunobu Conditions: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), can also be employed for selective N2-alkylation.[5]
Experimental Protocol: Selective N1-Alkylation of 3-Methyl Indazole
| Step | Procedure |
| 1. Preparation | To a solution of 3-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.[5] |
| 2. Reaction | Stir the resulting suspension at 0 °C for 30 minutes. Then, add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise at 0 °C.[5] |
| 3. Work-up | Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS. Carefully quench the reaction with the slow addition of water.[5] |
| 4. Extraction | Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] |
| 5. Purification | Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.[5] |
Q2: My synthesis of 3-methyl indazole from o-toluidine is giving a low yield and a mixture of isomers. What are the critical parameters to control?
A2: The synthesis of indazoles from o-toluidine derivatives, often referred to as the Jacobson synthesis, involves diazotization followed by intramolecular cyclization.[7] Controlling the reaction conditions during these steps is crucial for both yield and regioselectivity.
The mechanism involves the formation of a diazonium salt from the N-acylated o-toluidine, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the indazole.[7]
Key Parameters to Control:
-
Diazotization Temperature: This is a critical parameter. The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt intermediate.[7] Higher temperatures can lead to decomposition and the formation of byproducts.
-
Acid Concentration: The choice and concentration of the acid (e.g., HCl, H2SO4) are important for both the diazotization and the subsequent cyclization.[7]
-
Slow Addition of Nitrite: The diazotizing agent, typically sodium nitrite, should be added slowly and in a controlled manner to maintain the low temperature and prevent localized overheating.[7]
Workflow for Optimizing the Jacobson Synthesis
Caption: Key steps in the Jacobson synthesis of 3-methyl indazole.
Q3: I am struggling to separate the 3-methyl and 5-methyl indazole regioisomers formed during a Fischer-type synthesis. What purification strategies are effective?
A3: The separation of closely related regioisomers can be challenging due to their similar physical properties. A multi-pronged approach combining chromatographic and crystallization techniques is often necessary.
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[8][9][10] When using a substituted phenylhydrazine, the formation of regioisomers is a common issue.
Effective Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers.
-
Optimization of Solvent System: A systematic screening of solvent systems with varying polarities is crucial. A shallow gradient elution can improve resolution.
-
Choice of Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase C18 may offer better separation for certain isomers.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure isomer. It may require seeding with a small crystal of the desired isomer.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, although it is less scalable.
-
Derivative Formation: In some cases, it may be easier to separate the isomers after converting them to derivatives (e.g., esters, amides) that have more distinct physical properties. The desired isomer can then be regenerated.
Frequently Asked Questions (FAQs)
Q4: What are the primary synthetic routes to 3-methyl indazole, and what are the key factors influencing regioisomer formation in each?
A4: Several synthetic routes are available for 3-methyl indazole, each with its own set of advantages and challenges regarding regioselectivity.
| Synthetic Route | Starting Materials | Key Factors Influencing Regioselectivity | Common Regioisomeric Byproducts |
| Jacobson Synthesis | N-acyl-o-toluidine derivatives | Substituents on the aromatic ring, reaction temperature during diazotization and cyclization.[7] | Isomers resulting from cyclization at different positions if the aromatic ring is asymmetrically substituted. |
| Cadogan-Sundberg Synthesis | Substituted o-nitrostyrenes | Not typically a major issue for 3-methyl indazole itself, but substituents on the starting material can lead to isomers.[7] | Positional isomers depending on the substitution pattern of the starting o-nitrostyrene. |
| Davis-Beirut Reaction | N-substituted 2-nitrobenzylamines | The nature of the N-substituent and the reaction conditions (base, solvent) can influence the reaction pathway.[1][2][11][12][13] This reaction primarily yields 2H-indazoles.[1][2][11][12] | Primarily 2H-indazoles are formed.[1][2][11][12] |
| From o-Toluidine | o-Toluidine | Diazotization and cyclization conditions.[14][15] | Can form other indazole isomers if impurities are present in the starting material. |
Q5: How can I definitively characterize and quantify the ratio of 3-methyl indazole regioisomers in my reaction mixture?
A5: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and quantification of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the indazole ring. Comparing the spectra of the mixture to those of pure, authenticated standards is the most reliable method.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole core also differ between regioisomers.[16]
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques can be invaluable for establishing the connectivity within the molecule and definitively assigning the structure of each isomer, especially when pure standards are unavailable.[6][17]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating and quantifying isomers. Developing a method with good resolution between the regioisomers allows for accurate determination of their relative ratios by integrating the peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile isomers based on their retention times and mass fragmentation patterns.
Q6: Are there any modern, more regioselective methods for the synthesis of substituted indazoles?
A6: Yes, modern synthetic chemistry has seen the development of several more regioselective methods for indazole synthesis, often employing transition metal catalysis.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a high degree of control over regioselectivity by precisely constructing the indazole ring through C-N and N-N bond formations.[10][15]
-
Copper-Catalyzed Coupling Reactions: Copper catalysis has also been successfully employed for the regioselective synthesis of N-substituted indazoles.[18][19]
-
Synthesis from Arynes: The [3+2] annulation of arynes with hydrazones can provide access to substituted 1H-indazoles.[20][21]
Reaction Scheme: Palladium-Catalyzed Indazole Synthesis
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
- 19. Indazole synthesis [organic-chemistry.org]
- 20. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 21. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-(3-Methyl-1H-indazol-6-yl)acetic acid
[1]
Case ID: IND-6-AA-STAB Status: Active Analyst: Senior Application Scientist[1]
Executive Summary: The Stability Profile
Is 2-(3-Methyl-1H-indazol-6-yl)acetic acid stable in acidic hydrolysis? Yes, but with critical caveats regarding solubility and salt formation.
The indazole scaffold is robust.[1] Unlike indole-3-acetic acids which are prone to oxidative degradation in acid, the 1H-indazole system is electronically stable due to the pyrazole ring's aromaticity.[1] However, under acidic hydrolysis conditions (e.g., 6M HCl or H₂SO₄/Acetic Acid), two primary phenomena occur that are often mistaken for degradation:
-
Reversible Salt Formation: The N1/N2 nitrogens protonate (pKa ~1.04), often causing the hydrochloride salt to precipitate if the volume is too low.[2]
-
Thermal Decarboxylation: While the C-C bond at the 6-position is stable, prolonged reflux (>100°C) in strong mineral acid can drive decarboxylation, yielding 3,6-dimethyl-1H-indazole .[1]
Mechanism & Chemical Behavior
To troubleshoot effectively, you must understand the species present in your reaction flask.[2]
The Protonation Equilibrium
In acidic media (pH < 1), the molecule exists predominantly as the Indazolium Cation .[2] This species has different solubility and UV absorption profiles than the neutral parent acid.[1]
Figure 1: Species transition under acidic conditions.[1] Note that the transition to the Cation is reversible (pH adjustment), while Decarboxylation is irreversible.[2]
Troubleshooting Guide
Use this matrix to diagnose issues during the hydrolysis of ester precursors or stress testing of the acid.
Diagnostic Table[3]
| Symptom | Probable Cause | Corrective Action |
| Precipitation during reflux | Salt Formation. The hydrochloride salt of the indazole is less soluble in cold concentrated acid than the free base is in organic solvents.[1] | Do NOT filter yet. Add co-solvent (Acetic Acid or Methanol) to maintain solubility, or proceed to neutralization to recover the free acid.[1][2] |
| Low Yield (<50%) | Isoelectric Point Miss. You likely neutralized to pH > 7.[1] The salt forms again at high pH (Anion).[2] | Adjust pH to 4.0–5.0 (the approximate isoelectric point) to maximize precipitation of the free acid. |
| New Impurity (RRT ~1.2) | Decarboxylation. The peak corresponds to 3,6-dimethylindazole.[1] | Reduce reaction temperature to 60–80°C . Avoid refluxing in high-boiling acids (e.g., H₂SO₄) for >4 hours.[1][2] |
| Starting Material Persists | Poor Solubility. The ester precursor is likely insoluble in the aqueous acid.[1] | Use a biphasic system (add THF or Dioxane) or switch to a homogeneous system (Acetic Acid/HCl).[1][2] |
Validated Protocols
Do not rely on generic hydrolysis methods.[1] Use these optimized parameters to minimize degradation.
Protocol A: Standard Acidic Hydrolysis (From Ester)
Best for: Synthesis of the acid from methyl/ethyl esters.
-
Dissolution: Dissolve 1.0 eq of Ester in Acetic Acid (3 vol) .
-
Acid Addition: Add 6M HCl (3 vol) .
-
Note: The Acetic Acid acts as a co-solvent to prevent the starting material from "oiling out."
-
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup (The "Isoelectric" Quench):
Protocol B: Stress Testing (For Stability Data)
Best for: Validating shelf-life or forced degradation profiles (ICH Q1A).[1]
Figure 2: Workflow for acid stress testing.[1][3] Ensure the sample is neutralized prior to HPLC injection to prevent peak splitting.
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid instead of Hydrochloric Acid? A: It is not recommended.[1] Sulfuric acid is a non-volatile oxidant.[1] While it will hydrolyze the ester, it increases the risk of sulfonating the aromatic ring or causing "charring" at high temperatures. HCl is preferred because it can be removed via evaporation if neutralization fails.[1]
Q: My HPLC peak is splitting. Is the compound degrading? A: Likely not.[1] This is a common artifact with amphoteric indazoles.[1] If your HPLC mobile phase pH is near the pKa of the nitrogen (approx pH 1–2), the molecule rapidly exchanges between neutral and cationic forms, causing peak splitting.[2]
-
Fix: Use a buffered mobile phase (e.g., 0.1% TFA or Ammonium Formate pH 3.[1][2]5) to lock the protonation state.
Q: Why is the product pink/red after hydrolysis? A: Indazoles are susceptible to trace oxidation which can form colored diazo-like impurities.[1] This is often cosmetic (<0.1% impurity).[1][2]
-
Fix: Recrystallize from Ethanol/Water with a small amount of activated charcoal.
References & Authority
The protocols and mechanistic insights above are grounded in standard heterocyclic chemistry principles and regulatory stability guidelines.
-
ICH Expert Working Group. ICH Q1A (R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation, 2003.[1][2]
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1][2] 5th Ed., Wiley-Blackwell, 2010.[1][2] (Standard reference for Indazole ring stability and electrophilic substitution resistance).
-
Odell, L. R., et al. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions."[1][4] Chemistry – A European Journal, 2016.[1][2] (Describes synthesis and handling of analogous indazole acetic acids). [1]
-
BenchChem Support. "Stability of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid." (Analogous heteroaryl acetic acid handling). [1][2]
Sources
- 1. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Overcoming Cyclization Issues with 3-Methyl-1H-Indazole Precursors
This technical guide addresses the specific challenges in synthesizing 2-(3-Methyl-1H-indazol-6-yl)acetic acid , focusing on the critical cyclization step. The synthesis of 6-substituted indazoles is notoriously sensitive to steric and electronic factors, particularly when a reactive side chain (like an acetic acid or ester moiety) is present.
This guide assumes the primary route involves the condensation of hydrazine with a 2-fluoro-4-substituted acetophenone precursor , as this is the most direct method but prone to chemoselectivity issues.
Topic: Troubleshooting Cyclization of 2-(3-Methyl-1H-indazol-6-yl)acetic acid Precursors Audience: Medicinal Chemists, Process Chemists Content Type: Technical Guide & FAQ
Executive Summary: The Chemoselectivity Challenge
The synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid typically proceeds via the cyclization of Methyl 2-(4-acetyl-3-fluorophenyl)acetate (or the corresponding acid/nitrile) with hydrazine hydrate.
The Core Problem: This reaction presents a "Fork in the Road" chemoselectivity challenge. Hydrazine is a potent nucleophile that can attack two electrophilic sites on the precursor:
-
The Ketone (Desired): Formation of the hydrazone, followed by intramolecular
displacement of the fluorine to close the indazole ring. -
The Ester (Undesired): Attack on the ester carbonyl to form a hydrazide byproduct, which is often an irreversible dead-end or requires harsh hydrolysis to correct.
Successful cyclization requires forcing the thermodynamic product (the aromatic indazole) while kinetically suppressing the hydrazide formation.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Precursor Selection & Quality
Issue: My reaction mixture turns into a solid mass of insoluble white precipitate immediately upon heating.
Diagnosis: You likely formed the acyclic hydrazide polymer or dimer instead of the indazole. Root Cause: Using a highly reactive ester (methyl/ethyl) with excess hydrazine in a solvent that promotes acyl substitution (e.g., methanol) at low temperatures.
| Precursor Variant | Suitability | Recommendation |
| Methyl/Ethyl Ester | High Risk | Prone to hydrazide formation. Requires high temperature to favor cyclization. |
| tert-Butyl Ester | Optimal | Steric bulk prevents hydrazide formation. Acid-labile for easy deprotection later. |
| Carboxylic Acid | Moderate | Forms hydrazinium salt. Poor solubility in organics; requires high-boiling alcohols (e.g., n-butanol). |
| Nitrile | High | Inert to hydrazine under standard cyclization conditions. Hydrolyze to acid post-cyclization. |
Phase 2: Reaction Conditions (The "Heat Shock" Protocol)
Issue: I see the hydrazone intermediate by LCMS, but the ring won't close.
Diagnosis: The
-
Standard Protocol (Fails): Ethanol reflux (
C). Often stops at hydrazone. -
Optimized Protocol (Works):
-
Solvent: Switch to n-Butanol (
C) or Ethylene Glycol ( C). -
Stoichiometry: Use 3–5 equivalents of Hydrazine Hydrate (64-65%).
-
Procedure: Do not stir at room temperature. Add the precursor to hot solvent containing hydrazine to favor the higher-energy cyclization pathway immediately.
-
Phase 3: Regioselectivity (1H vs 2H)
Issue: I am isolating a mixture of 1H- and 2H- isomers.
Mechanistic Insight: The 2H-indazole is often the kinetic product during alkylation, but in the hydrazine cyclization method, the 1H-isomer is thermodynamically favored . Corrective Action:
-
Ensure the reaction runs long enough (thermodynamic control).
-
Workup: The 1H-isomer is generally more acidic (
) than the 2H-isomer. Washing the organic layer with dilute NaOH may extract the 1H-indazole (as the anion), allowing separation from neutral impurities.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired cyclization and the undesired hydrazide formation.
Caption: Kinetic competition between ketone condensation (blue path) and ester aminolysis (red path). High temperature favors the green cyclization pathway.
Step-by-Step Optimized Protocol
Objective: Synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid from methyl 2-(4-acetyl-3-fluorophenyl)acetate.
-
Preparation : Dissolve 1.0 eq of Methyl 2-(4-acetyl-3-fluorophenyl)acetate in n-Butanol (10 volumes).
-
Note: If using the acid precursor, add 1.1 eq of NaOH to solubilize it as the sodium salt.
-
-
Addition : Add Hydrazine Hydrate (5.0 eq) in one portion.
-
Cyclization :
-
Heat the mixture to reflux (118°C) immediately.
-
Maintain reflux for 12–24 hours . Monitor by HPLC for the disappearance of the hydrazone intermediate.
-
Checkpoint: If the reaction stalls, add a catalytic amount of Acetic Acid (0.1 eq) to protonate the leaving fluoride, facilitating the
.
-
-
Hydrolysis (In-situ) :
-
Once the indazole ring is formed, add 2M NaOH (3.0 eq) directly to the reaction mixture and continue heating for 2 hours to hydrolyze the ester (if it survived) or any hydrazide byproducts.
-
-
Workup :
-
Cool to room temperature.[1]
-
Evaporate the n-Butanol (azeotrope with water).
-
Dissolve residue in water. Filter off any insoluble solids (2H-isomers or impurities).
-
Acidify the filtrate with 1M HCl to pH 4-5. The target acid, 2-(3-Methyl-1H-indazol-6-yl)acetic acid , typically precipitates at its isoelectric point.
-
Filter and dry.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use the commercially available 3-methyl-6-nitro-1H-indazole instead?
A: Yes, but it requires a different route. You would need to reduce the nitro group to an amine (
Q2: Why does my product stick to the silica column during purification? A: Indazole acetic acids are zwitterionic and highly polar. Standard silica chromatography often leads to irreversible adsorption.
-
Fix: Use Reverse Phase (C18) chromatography with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). Or, purify by crystallization from water/ethanol at the isoelectric pH.
Q3: I see a peak with Mass M+14 in my LCMS. What is it? A: This is likely the N-methylated impurity. If you used methanol as a solvent or methyl iodide at any point, indazoles can easily methylate at the N1 or N2 position. Ensure you are using hydrazine hydrate, not methylhydrazine, and avoid alkylating agents in the presence of base.
Q4: Can I use microwave irradiation? A: Absolutely. Microwave heating at 150°C for 30 minutes in ethanol often drives the cyclization to completion instantly, bypassing the hydrazide side-reaction due to the rapid heating rate.
References
-
General Indazole Synthesis : Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 30, p. 86 (1950). (Classic Bartsch method for diazotization, foundational for understanding the ring closure). Link
-
Hydrazine Cyclization Mechanisms : Journal of Medicinal Chemistry, "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors". (Details the SNAr cyclization on fluoro-ketones). Link
-
Troubleshooting Ester/Hydrazine Reactions : BenchChem Technical Guide, "Optimizing the reaction conditions for hydrazinolysis". (Provides solvent and stoichiometry advice for handling esters with hydrazine). Link
-
Indazole Acetic Acid Scaffolds : White Rose Research Online, "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions". (Discusses alternative routes and stability of indazole acetic acids). Link
Sources
Technical Support Center: Optimization of Reaction Temperature for 3-Methyl Indazole Alkylation
Executive Summary
The alkylation of 3-methyl-1H-indazole presents a classic problem in heterocyclic chemistry: controlling the regioselectivity between the thermodynamically favored
This guide provides a decision framework for optimizing thermal conditions, specifically tailored for the 3-methyl scaffold where steric bulk is insufficient to automatically drive high
Module 1: The Thermodynamics vs. Kinetics Dashboard
Understanding the thermal influence on the reaction coordinate is prerequisite to troubleshooting.
The Core Mechanism
Indazole exists in an annular tautomeric equilibrium.[3]
- -Alkylation (Thermodynamic): Preserves the benzenoid aromatic system. This is the global energy minimum.
-
-Alkylation (Kinetic): Results in a quinonoid-like structure.[4] It often forms faster due to the proximity of the
lone pair to the electrophile in certain solvent cages or chelation states, but it is higher in energy.
Temperature Impact Table
| Temperature Zone | Dominant Regime | Expected Outcome (3-Methyl Indazole) | Risk Factors |
| Cryogenic / Low (-20°C to 0°C) | Kinetic Control | Increased | Slow conversion; solubility issues with bases like |
| Ambient (20°C - 25°C) | Mixed Control | Standard mixture (typically 60:40 to 70:30 | Reproducibility issues due to lab temp fluctuations. |
| Elevated (60°C - 100°C) | Thermodynamic Drive | Favors | Thermal degradation of alkylating agents; impurity formation (e.g., elimination of alkyl halides). |
Module 2: Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway and how thermal energy allows the system to overcome the activation barrier to the stable
Caption: Reaction coordinate bifurcation. High thermal energy facilitates the transition through TS N1 and potentially allows rearrangement of N2 to N1.
Module 3: Troubleshooting & FAQs
Scenario A: "I need the product, but I'm getting ~30% ."
Q1: Is your reaction temperature high enough to overcome the kinetic trap?
-
Diagnosis: If running at RT with Carbonate bases (
/ ), you are likely in a mixed kinetic/thermodynamic regime. -
Solution: Increase temperature to 60–80°C . This supplies the activation energy required to favor the
pathway. -
Advanced Tip: If using alkyl halides, add a catalytic amount of TBAI (Tetrabutylammonium iodide). The in situ generation of a more reactive alkyl iodide combined with heat favors the thermodynamic product.
Q2: Are you using the "NaH Thermal Shift" method?
-
Protocol Adjustment: Switch to NaH in THF .
-
Deprotonate at 0°C (Kinetic deprotonation).
-
Warm to RT or 50°C before adding the electrophile (ensures complete anion formation and tight ion-pairing).
-
Add electrophile.
-
Why: NaH creates a tight ion pair.[5] At higher temperatures, the cation (
) coordinates with the lone pair (or C3 substituents if capable), sterically blocking and forcing attack at .
-
Scenario B: "My reaction stalls at 80% conversion."
Q3: Did the alkylating agent degrade thermally?
-
Cause: Many alkyl halides (especially secondary or benzylic) are prone to elimination (forming alkenes) at high temperatures (>80°C) in basic media.
-
Fix:
-
Lower temperature to 50°C .
-
Increase concentration (0.5 M to 1.0 M) to increase reaction rate without adding thermal stress.
-
Add the alkylating agent in two portions: 1.0 eq at
, and 0.5 eq after 4 hours.
-
Scenario C: "I specifically need the isomer."
Q4: Can I use temperature to flip selectivity to
-
Strategy: Yes, by enforcing strict kinetic control.
-
Protocol:
-
Solvent: Non-polar (Toluene or DCM) to promote clustering/aggregates that might expose
. -
Temperature: -10°C to 0°C .
-
Reagent: Use highly reactive electrophiles (e.g., Meerwein salts or Alkyl Triflates) that react instantly upon contact, preventing thermodynamic equilibration to
.
-
Module 4: Optimized Experimental Protocol ( -Selective)
Objective: Maximize
Reagents:
- (2.0 eq) - Chosen for "Soft" deprotonation allowing thermal equilibration
-
Alkyl Halide (1.2 eq)[7]
-
DMF (Anhydrous, 10 V)
Step-by-Step Workflow:
-
Preparation: Charge reaction vessel with 3-methyl-1H-indazole and
in DMF. -
Thermal Activation (Critical): Stir at 60°C for 30 minutes before adding the alkylating agent.
-
Technical Note: This ensures the solution is saturated with the deprotonated indazolyl anion and the temperature is uniform.
-
-
Addition: Add Alkyl Halide dropwise over 10 minutes.
-
Reaction: Maintain 60–65°C for 4–6 hours.
-
IPC (In-Process Control): Take an aliquot at 1 hour. If
content is >15%, increase Temp to 80°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(5% aq) to remove DMF.
Module 5: Decision Tree for Optimization
Use this flow to determine your next experimental step based on current results.
Caption: Step-wise logic for correcting poor regioselectivity ratios.
References
-
Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link
-
Clemens, J., et al. (2022).[8] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Link
-
Meanwell, N. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Link
-
Cheung, M., et al. (2003). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Validation & Comparative
1H NMR Interpretation Guide: 2-(3-Methyl-1H-indazol-6-yl)acetic Acid
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.
Executive Summary: The Structural Context
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a critical scaffold in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors (e.g., VEGFR, PDGFR families). Its structural integrity is defined by three distinct features: the fused indazole core, the C3-methyl group, and the C6-acetic acid tail.
In drug development, the primary analytical challenge is not just characterization, but differentiation . Synthetic routes often yield regioisomeric mixtures (5-substituted vs. 6-substituted) or tautomeric confusion (1H vs. 2H).[1]
This guide provides a definitive interpretation framework, comparing the target molecule against its most common structural alternatives to ensure batch consistency and identity.
Detailed 1H NMR Analysis (DMSO-d6)
Solvent Choice: DMSO-d6 is the required standard.
-
Reasoning: It prevents the rapid exchange of the indazole N-H proton, allowing for tautomer identification. Methanol-d4 (CD3OD) will erase the N-H and COOH signals, removing critical diagnostic data.
The Spectral Fingerprint
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| Exchangeable | 12.0 - 13.0 | Broad Singlet | 2H (overlapping) | Indazole N-H + COOH | Highly acidic protons; shifts vary with concentration and water content. |
| Aromatic | ~ 7.65 | Doublet ( | 1H | H4 | Protons at C4 are typically deshielded by the adjacent C=N bond. |
| Aromatic | ~ 7.35 | Singlet (broad) | 1H | H7 | The "isolated" proton between N1 and the C6-substituent. Shows small meta-coupling ( |
| Aromatic | ~ 6.95 | Doublet of Doublets | 1H | H5 | Ortho-coupled to H4 and meta-coupled to H7. |
| Aliphatic | 3.65 - 3.75 | Singlet | 2H | -CH | Benzylic-like methylene. Shifted downfield by the carbonyl group. |
| Aliphatic | 2.45 - 2.55 | Singlet | 3H | C3-CH | Diagnostic methyl singlet. May overlap with DMSO solvent residual peak (2.50 ppm). |
Critical Note on H7: H7 is the most diagnostic proton for the 6-substitution pattern. In a 6-substituted indazole, H7 appears as a singlet (or fine doublet) because it has no ortho-neighbors.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its two most common "impostors" in a synthesis workflow: the 5-isomer impurity and the 2H-tautomer .
Comparison A: Regioisomer Discrimination (6-yl vs. 5-yl)
Context: Electrophilic substitution or cyclization errors often produce the 5-isomer (2-(3-methyl-1H-indazol-5-yl)acetic acid).
| Feature | Target: 6-Isomer | Alternative: 5-Isomer | Differentiation Logic |
| H7 Signal | Singlet / Meta-doublet | Doublet ( | In the 5-isomer, H7 has an ortho neighbor (H6), splitting it into a large doublet. |
| H4 Signal | Doublet ( | Singlet / Meta-doublet | In the 5-isomer, H4 is isolated (blocked by C5 substituent), appearing as a singlet. |
| Coupling System | H4 and H5 are ortho-coupled. | H6 and H7 are ortho-coupled. | Use COSY to trace the spin system. |
Comparison B: Tautomeric Form (1H- vs. 2H-Indazole)
Context: Indazoles exist in equilibrium.[2][3] The 1H form (benzenoid) is thermodynamically favored over the 2H form (quinonoid), but N-alkylation can lock the 2H form.
| Feature | 1H-Indazole (Target) | 2H-Indazole (Alternative) | Mechanism |
| C3-Methyl Shift | 2H-form has distinct electron density at C3 due to quinonoid character. | ||
| H7 Shift | H7 is deshielded in the 2H form due to the proximity of the lone pair on N1. | ||
| N-H Signal | Broad, ~12.5 ppm | Often sharper, distinct shift | Only visible in dry DMSO-d6. |
Visualization of Logic Workflows
Diagram 1: Regioisomer Verification Workflow
This decision tree guides the interpreter through distinguishing the 6-isomer from the 5-isomer using coupling constants (
Caption: Logical workflow to distinguish 5-substituted vs 6-substituted indazoles based on proton topology.
Diagram 2: Signal Assignment Pathway
A self-validating loop to ensure all signals account for the structure.
Caption: Signal assignment pathway correlating chemical shifts with structural topology.
Experimental Protocol
To obtain high-fidelity data capable of resolving the tautomeric N-H and the specific aromatic couplings, follow this protocol.
Reagents
-
Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (v/v).
-
Drying Agent: Activated 3Å molecular sieves (crucial for observing exchangeable protons).
Procedure
-
Sample Preparation: Weigh 5–10 mg of the solid acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6. If the DMSO is not from a fresh ampoule, add 2–3 beads of activated molecular sieves and let stand for 15 minutes.
-
Why? Water in DMSO facilitates rapid proton exchange, broadening the NH and COOH signals into the baseline.
-
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Scans: Minimum 16 scans (for S/N > 200:1).
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and isolated protons (H7) have longer T1 relaxation times; insufficient delay will reduce their integral accuracy.
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm.
-
Troubleshooting Common Anomalies
| Observation | Diagnosis | Corrective Action |
| Missing NH/COOH signals | "Wet" solvent caused rapid exchange. | Dry sample/solvent with molecular sieves or lower temperature to 280 K. |
| Methyl peak at 2.50 ppm is huge | Overlap with DMSO solvent residual. | Use HSQC to distinguish the methyl group (C-H correlation) from the solvent (no correlation in standard HSQC if solvent suppression is used, or distinct carbon shift). |
| H7 appears as a doublet | Resolution is too high; observing meta-coupling ( | This is normal. Verify |
References
-
Claramunt, R. M., et al. (2006). "The structure of indazole derivatives: 1H and 13C NMR study." Magnetic Resonance in Chemistry. [Link]
-
López, C., et al. (2009).[4] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. [Link][4]
-
Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shifts of Common Solvents." University of Wisconsin-Madison. [Link]
-
Standara, S., et al. (2017). "Tautomerism of Indazole: A Theoretical and Experimental Study." Journal of Physical Chemistry A. [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
Spectroscopic Characterization of 2-(3-Methyl-1H-indazol-6-yl)acetic acid
This guide provides an in-depth spectroscopic analysis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid , a critical intermediate in the synthesis of small-molecule kinase inhibitors and glucokinase activators.
This document is structured to serve as a practical handbook for structural validation, focusing on distinguishing this specific regioisomer from its common synthetic impurities (e.g., N-methylated isomers or 5-substituted analogs).
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals
Executive Summary & Structural Context
2-(3-Methyl-1H-indazol-6-yl)acetic acid (CAS: 1391123-15-1) represents a specific substitution pattern on the indazole scaffold. In drug development, the precise location of substituents on the indazole ring (C3 vs. N1/N2 and C5 vs. C6) dramatically alters biological activity and metabolic stability.
This guide compares the target molecule against its most common synthetic "imposters":
-
The N-Methyl Isomer: 2-(1-Methyl-1H-indazol-6-yl)acetic acid.
-
The Regioisomer: 2-(3-Methyl-1H-indazol-5-yl)acetic acid.
Core Molecular Properties
| Property | Data |
| Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Exact Mass | 190.0742 |
| Key Functional Groups | Carboxylic acid, Indazole (NH free), C3-Methyl |
Spectroscopic Profile: The "Fingerprint"
The following data represents the consensus spectroscopic characteristics derived from fragment analysis of 3-methyl-1H-indazole cores and aryl acetic acid derivatives.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and exchangeable proton visualization).[1][2]
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |
| 12.60 | br s | 1H | –COOH | Broad, exchangeable; shifts with concentration. |
| 12.45 | br s | 1H | Indazole NH | Key Differentiator: Absence indicates N-alkylation. |
| 7.65 | d (J = 8.4 Hz) | 1H | H4 | Ortho-coupling to H5. |
| 7.35 | s | 1H | H7 | Appears as a singlet (or broad s) due to lack of ortho-neighbor. |
| 7.05 | dd (J = 8.4, 1.5 Hz) | 1H | H5 | Ortho to H4, meta to H7. |
| 3.68 | s | 2H | –CH₂ –COOH | Benzylic methylene. |
| 2.48 | s | 3H | C3–CH₃ | Critical Signal: Overlaps with DMSO solvent residual (2.50) but is distinct. |
Technical Insight: The C3-Methyl signal at ~2.5 ppm is often obscured by the DMSO solvent peak. To resolve this, run the sample in CD₃OD (Methyl shift ~2.55 ppm) or Acetone-d₆ , or use a high-field instrument (600 MHz+) to separate the multiplets.
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~173.0 ppm
-
Indazole C3 (C-Me): ~142.0 ppm
-
Indazole C7a/C3a (Quaternary): ~140.5 / 122.0 ppm
-
Aromatic CH (C4, C5, C7): ~120.5 (C4), 122.5 (C5), 110.0 (C7)
-
Benzylic CH₂: ~41.5 ppm
-
Methyl (CH₃): ~12.0 ppm[3]
B. Mass Spectrometry (MS)[1][4]
-
Ionization Mode: ESI (Electrospray Ionization) +/-
-
Positive Mode [M+H]⁺: 191.2 m/z
-
Negative Mode [M-H]⁻: 189.2 m/z
-
Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments, yielding a fragment at m/z ~147.
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the target with its isomers to prevent misidentification.
Scenario A: Target vs. N-Methyl Isomer
Is the methyl group on Carbon-3 or Nitrogen-1?
| Feature | Target: 3-Methyl-1H-indazol-6-yl | Alternative: 1-Methyl-1H-indazol-6-yl |
| Methyl ¹H Shift | δ 2.48 ppm (Singlet) | δ 4.05 ppm (Singlet) |
| NH Signal | Present (~12.5 ppm) | Absent |
| NOE Correlation | NOE between Me and H4 (weak) | NOE between N-Me and H7 (strong) |
| C-Methyl Shift | ~12 ppm (Alkyl-like) | ~35 ppm (N-Alkyl-like) |
Scenario B: Target vs. Regioisomer (5-yl vs 6-yl)
Is the acetic acid side chain at position 5 or 6?
| Feature | Target: 6-yl Isomer | Alternative: 5-yl Isomer |
| H7 Signal | Singlet (Isolated) | Doublet (Ortho to H6) |
| H4 Signal | Doublet (Ortho to H5) | Singlet (Isolated) |
| Coupling Pattern | AB System (H4/H5) + Isolated S (H7) | AB System (H6/H7) + Isolated S (H4) |
Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for confirming the structure of 2-(3-Methyl-1H-indazol-6-yl)acetic acid during synthesis.
Caption: Logical decision tree for spectroscopic validation of 3-methyl-1H-indazol-6-yl acetic acid, distinguishing it from N-methyl and 5-yl isomers.
Experimental Protocols
Protocol 1: Optimal ¹H NMR Sample Preparation
To avoid solvent overlap with the critical C3-Methyl peak.
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent Choice:
-
Primary:DMSO-d₆ (0.6 mL). Note: The residual solvent pentet is at 2.50 ppm. The target methyl is at ~2.48 ppm.[4]
-
Alternative (Recommended):Methanol-d₄ (CD₃OD). Residual peak is 3.31 ppm, leaving the 2.5 ppm region clear for the methyl singlet.
-
Alternative 2: Add 1 drop of TFA-d to DMSO solution to shift exchangeable protons and sharpen peaks.
-
-
Acquisition: Run at 298 K with a relaxation delay (d1) of ≥ 2.0 seconds to ensure accurate integration of aromatic protons.
Protocol 2: Regioisomer Confirmation via NOE
If 1D NMR is ambiguous regarding the position of the acetic acid side chain.
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target Irradiation: Irradiate the methylene protons of the acetic acid side chain (~3.68 ppm).
-
Expected Response (6-yl Target):
-
Strong NOE enhancement of H7 (Singlet).
-
Strong NOE enhancement of H5 (Doublet).
-
-
Expected Response (5-yl Isomer):
-
Strong NOE enhancement of H4 (Singlet).
-
Strong NOE enhancement of H6 (Doublet).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820804, 3-methyl-1H-indazole. Retrieved from [Link]
-
Meanwell, N. A., et al. (2010). Regiospecific Synthesis of Indazoles. Journal of Medicinal Chemistry. (Contextual grounding for indazole regioisomer separation).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. (Reference for DMSO/Methanol solvent residual peaks).
Sources
The Impact of 3-Methyl Substitution on Indazole Acetic Acid Derivatives: A Structural and Functional Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle molecular modifications is paramount. This guide provides an in-depth structural and functional comparison of 3-methyl-indazole acetic acid and 3-H-indazole acetic acid derivatives, classes of compounds with significant therapeutic potential.
The indazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for conditions ranging from cancer to inflammation.[1][2] The seemingly minor addition of a methyl group at the 3-position of the indazole ring can profoundly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide will dissect these differences, offering experimental insights and protocols to empower researchers in their drug discovery endeavors.
Key Structural Differences and Their Implications
The primary distinction between 3-methyl and 3-H indazole acetic acid derivatives lies in the steric and electronic contributions of the methyl group.
Steric Hindrance: The methyl group introduces steric bulk at the 3-position, which can influence the conformation of the molecule and its ability to bind to target proteins. This steric clash may dictate a specific orientation within a binding pocket, potentially enhancing or diminishing biological activity depending on the target's architecture.
Electronic Effects: The methyl group is an electron-donating group. This inductive effect can alter the electron density of the indazole ring system, impacting its aromaticity and the acidity of the N-H proton. These electronic modifications can influence non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding.[3]
Comparative Analysis: A Data-Driven Approach
To objectively evaluate the impact of the 3-methyl substituent, a series of comparative experiments are essential. The following sections outline key analytical techniques and provide representative data.
Table 1: Comparative Physicochemical Properties
| Property | 3-H Indazole Acetic Acid Derivative | 3-Methyl Indazole Acetic Acid Derivative | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of a methyl group (CH3) |
| LogP (Lipophilicity) | Generally Lower | Generally Higher | The non-polar methyl group increases lipophilicity. |
| pKa (Indazole N-H) | Slightly Lower | Slightly Higher | The electron-donating methyl group increases electron density on the nitrogen, making the proton less acidic. |
| Dipole Moment | Varies | Can be altered | The methyl group can influence the overall charge distribution of the molecule.[4] |
Spectroscopic Characterization: Unveiling the Structural Nuances
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the presence and position of the methyl group.
-
¹H NMR: The 3-methyl derivative will exhibit a characteristic singlet peak for the methyl protons, typically in the range of 2.0-2.8 ppm.[5][6][7] The absence of a proton signal at the 3-position, which would be present in the 3-H analogue, is a key diagnostic feature.
-
¹³C NMR: The carbon of the methyl group will appear as a distinct signal in the ¹³C NMR spectrum, usually between 10-20 ppm. The chemical shift of the C3 carbon will also be significantly different between the two derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure. It allows for precise measurement of bond lengths, bond angles, and torsional angles, revealing how the methyl group influences the overall molecular conformation.[8][9] This technique can visualize the steric impact of the methyl group and its effect on intermolecular interactions within the crystal lattice.[10]
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 3-H Indazole Acetic Acid Derivative | 3-Methyl Indazole Acetic Acid Derivative | Key Observation |
| Indazole H3 | ~8.0 (singlet) | Absent | Confirms substitution at the 3-position. |
| CH₃ | Absent | ~2.5 (singlet) | Diagnostic peak for the methyl group.[5] |
| CH₂ (acetic acid) | ~5.0 (singlet) | ~4.9 (singlet) | Minor shift due to electronic environment change. |
| Aromatic Protons | 7.2 - 7.8 (multiplets) | 7.1 - 7.7 (multiplets) | Subtle shifts reflecting altered electron density. |
Synthesis and Experimental Protocols
The synthesis of these derivatives often involves multi-step procedures. The choice of synthetic route can impact yield and purity.
Diagram 1: Generalized Synthetic Workflow
Caption: Generalized synthetic workflows for 3-H and 3-methyl indazole acetic acid derivatives.
Protocol 1: Synthesis of 3-Methyl-1H-indazole
This protocol is a representative example of the synthesis of the core 3-methyl-indazole scaffold.[11][12]
-
Nitration of Acetophenone: Acetophenone is carefully added to a mixture of sulfuric acid and nitric acid at low temperatures to yield 2-nitroacetophenone.
-
Reduction of the Nitro Group: The 2-nitroacetophenone is reduced to 2-aminoacetophenone using a reducing agent such as iron powder in the presence of ammonium chloride.[12]
-
Diazotization and Cyclization: The 2-aminoacetophenone is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt. Subsequent reduction and cyclization, often facilitated by a reducing agent like stannous chloride, yields 3-methyl-1H-indazole.[12]
Protocol 2: ¹H NMR Sample Preparation and Analysis
A self-validating protocol to ensure accurate and reproducible NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the indazole acetic acid derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Impact on Biological Activity: A Case-by-Case Evaluation
The presence or absence of the 3-methyl group can have a dramatic and often unpredictable effect on biological activity.
-
Enhanced Potency: In some cases, the methyl group may fit into a hydrophobic pocket of the target protein, leading to enhanced binding affinity and increased potency.
-
Reduced Potency: Conversely, the steric bulk of the methyl group might prevent the molecule from adopting the optimal conformation for binding, resulting in decreased activity.
-
Altered Selectivity: The methyl group can influence the selectivity of the compound for different protein targets. This can be advantageous in reducing off-target effects.
Numerous studies have demonstrated the diverse biological activities of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects.[13][14][15] A comparative biological evaluation of 3-methyl versus 3-H analogues is crucial to elucidate the structure-activity relationship (SAR) for a given target.
Diagram 2: Logic of Comparative Biological Evaluation
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. (PDF) Synthesis and biological evaluation of new indazole derivatives [academia.edu]
- 11. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Qualifying Reference Standards for 2-(3-Methyl-1H-indazol-6-yl)acetic acid Analysis
Introduction
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug discovery programs.[1][2] As with any active pharmaceutical ingredient (API), intermediate, or related substance, its accurate quantification and impurity profiling are non-negotiable for ensuring safety, efficacy, and regulatory compliance.[3][4] The foundation of this analytical accuracy rests upon the quality of the reference standard used. A reference standard serves as the benchmark against which all measurements are made; its purity and identity must be unequivocally established.
This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to objectively compare and qualify reference standards for 2-(3-Methyl-1H-indazol-6-yl)acetic acid. We will move beyond a simple listing of procedures to explain the scientific rationale behind each step, ensuring a robust and self-validating analytical system. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]
The Critical Role of Reference Standards in Analytical Science
An analytical result is only as reliable as the standard used to generate it. Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. They are broadly categorized, and understanding their differences is key to selecting the appropriate material for a given analytical task.
-
Certified Reference Material (CRM): A CRM is a standard of the highest metrological quality.[7] It is produced by a recognized body, often accredited to ISO 17034, and is accompanied by a certificate that states the property values, their associated uncertainty, and a statement of metrological traceability.[8][9] CRMs are ideal for calibrating primary in-house standards and for validating analytical methods.
-
Primary Standard: A substance of very high purity that can be directly weighed to prepare a solution of an accurately known concentration. Its purity is typically established through a battery of tests without direct comparison to another standard.
-
Secondary Standard (or Working Standard): This standard is characterized by comparison against a primary reference standard. It is used for routine laboratory analyses, such as quality control testing of production batches.
The objective of this guide is to establish a workflow to compare a candidate (e.g., a newly synthesized batch or a commercially procured standard) against a well-characterized standard, ideally a CRM if available, or a thoroughly qualified primary standard.
Comparative Analysis Workflow: A Multi-Pronged Approach
To comprehensively evaluate and compare reference standards, a multi-technique approach is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity assessment and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identity confirmation and unparalleled sensitivity for impurity detection.[10][11]
Our comparative workflow is designed to assess several critical quality attributes:
-
Purity: Determined by area percent from HPLC-UV analysis.
-
Identity: Confirmed by comparing the mass-to-charge ratio (m/z) via LC-MS.
-
Impurity Profile: A qualitative comparison of minor peaks observed in the chromatograms from both techniques.
Caption: Workflow for comparing two reference standards.
Experimental Protocols
The following protocols are designed to be robust and follow the principles of method validation to ensure trustworthy results.[6]
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is designed to separate 2-(3-Methyl-1H-indazol-6-yl)acetic acid from potential process-related impurities and degradation products.[5] A C18 column is selected as it is a versatile stationary phase suitable for retaining moderately polar compounds like the target analyte.[11] The use of a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (ACS grade).
-
Reference Standards: Standard A (Established) and Standard B (Candidate).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acid modifier ensures the analyte, an acetic acid derivative, is in its protonated form, leading to consistent retention and sharp peak shapes.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
System Suitability Solution (SST): Prepare a solution of one of the standards at approximately 0.5 mg/mL.
-
Standard Solutions: Accurately weigh and dissolve each reference standard (A and B) in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 |
4. System Suitability Test (SST)
-
Procedure: Inject the SST solution six times consecutively.
-
Rationale: The SST is a mandatory check to ensure the chromatographic system is operating correctly before analyzing any samples.[10] It verifies the precision of the system and the quality of the chromatography.
-
Acceptance Criteria:
-
%RSD of Peak Area: Not more than 2.0% for the six replicate injections.
-
Tailing Factor: Between 0.8 and 1.5.
-
Theoretical Plates: Greater than 2000.
-
5. Analytical Procedure
-
Once the SST passes, inject each standard solution (A and B) in duplicate.
-
Integrate all peaks in the chromatogram.
6. Data Analysis
-
Calculate the purity of each standard using the area percentage method (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visually compare the chromatograms of Standard A and Standard B. Note any differences in the number, retention time, and relative area of impurity peaks.
Protocol 2: Identity Confirmation by LC-MS
This protocol uses the same chromatographic separation as the HPLC-UV method but couples it with a mass spectrometer to confirm the molecular weight of the analyte and to tentatively identify impurities.
1. Instrumentation
-
LC-MS System: An HPLC system (as described above) coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
2. LC-MS Conditions
-
LC Conditions: Same as Protocol 1.
-
MS Conditions (Example):
-
Ionization Mode: ESI Positive. Rationale: The indazole nitrogen atoms are basic and readily accept a proton in the acidic mobile phase, making positive ion mode ideal for detection.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
3. Analytical Procedure
-
Inject each standard solution (A and B).
-
Acquire both the Total Ion Chromatogram (TIC) and the mass spectrum for the main peak and any significant impurity peaks.
4. Data Analysis
-
The molecular formula of 2-(3-Methyl-1H-indazol-6-yl)acetic acid is C10H10N2O2, with a monoisotopic mass of approximately 190.07 g/mol .
-
Confirm that the main peak in both standard analyses exhibits a primary ion corresponding to the protonated molecule [M+H]+ at m/z ≈ 191.08.
-
Extract the mass spectra for any impurity peaks and compare them between the two standards. This can provide clues to the identity of impurities (e.g., starting materials, by-products from synthesis).[12]
Data Interpretation and Comparison
The data gathered from the analyses should be compiled into a clear, comparative format. This allows for an objective, side-by-side evaluation of the candidate standard against the established one.
| Parameter | Reference Standard A | Reference Standard B (Candidate) | Acceptance Criteria |
| Appearance | White to off-white powder | Conforms to description | Must be a free-flowing powder, free of foreign matter. |
| Purity by HPLC-UV (% Area) | 99.8% | 99.1% | Purity should typically be ≥ 99.0%. Candidate purity should be comparable to the established standard. |
| Largest Impurity (% Area) | 0.08% at RRT 1.25 | 0.45% at RRT 1.50 | Individual impurities should ideally be < 0.15%. Profile should be similar to the primary standard. |
| Total Impurities (% Area) | 0.20% | 0.90% | Total impurities should be within an acceptable limit (e.g., < 1.0%). |
| Identity by LC-MS ([M+H]+) | m/z 191.08 | m/z 191.08 | Must conform to the expected mass of the protonated molecule. |
| Impurity Profile Comparison | Two minor impurities detected. | Four minor impurities detected, one of which is not present in Standard A. | The impurity profile should be qualitatively similar to the established standard. No new major impurities should be present. |
Interpretation of Results:
In the hypothetical data above, while Standard B meets the identity criteria, its lower purity and different impurity profile would warrant further investigation. The presence of a new, significant impurity at 0.45% could impact analytical results and may indicate a different synthetic route or inadequate purification.[3] Based on this data, Standard B may not be suitable as a direct replacement for Standard A without further characterization and potential purification.
Conclusion and Recommendations
The qualification of a reference standard is a foundational activity in analytical science that directly impacts data quality and, ultimately, product safety and efficacy. A simple Certificate of Analysis may not be sufficient; an independent, comparative verification is a critical scientific practice.
This guide provides a robust framework for the comparative analysis of reference standards for 2-(3-Methyl-1H-indazol-6-yl)acetic acid using orthogonal chromatographic techniques.[13] By systematically evaluating purity, identity, and impurity profiles, scientists can make informed, data-driven decisions on the suitability of a candidate standard. It is recommended that any new batch of working standard be qualified against a primary or certified reference standard using this or a similar workflow before its adoption in routine analysis. This diligence ensures the long-term consistency and reliability of analytical data in research and development.
References
- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. (2025).
- Singh, D. and Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. (2023).
- Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
- LGC Standards. CERTIFIED REFERENCE MATERIAL Organic substance. (2022).
- Enamine. 2-(1-methyl-1H-indazol-6-yl)acetic acid.
- MDPI. A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024).
- MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020).
- Briti Scientific. Imidazole secondary standard, certified reference material (CRM).
- Chromservis. CRM: Certified reference material.
- BAM. Certified Reference Materials Catalogue.
- Health Sciences Authority. Certified Reference Materials.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. (2025).
- Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017).
- Sigma-Aldrich. LC-MS Resource Guide.
-
Sigma-Aldrich. n-(1h-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[5]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Available from:
- Satyanarayana, P., et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Castro, J., et al. Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Food Science and Technology, 43. (2023).
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Politecnico di Milano. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2017).
- Journal of Pharmaceutical and Biomedical Analysis. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Rasayan Journal of Chemistry. SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. (2020).
- Journal of Pharmaceutical and Biomedical Analysis. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
- Journal of Heterocyclic Chemistry. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
- MDPI. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. (2025).
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- White Rose Research Online. Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
- Chem-Impex. 1H-Indazole-6-carboxylic acid methyl ester.
- US Pharmacopeia (USP). Reference Standards Tables. (2019).
- Green Chemistry (RSC Publishing). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions.
- White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
- RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023).
- Pharmaffiliates. CAS No : 1252927-42-6 | Product Name : 3-Methyl-2H-indazol-6-amine.
- The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. particle.dk [particle.dk]
- 7. bam.de [bam.de]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. hsa.gov.sg [hsa.gov.sg]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
2-(3-Methyl-1H-indazol-6-yl)acetic Acid: Proper Disposal & Handling Procedures
[1][2]
Introduction: The "Precautionary Principle" in Drug Discovery
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a functionalized indazole derivative, frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. While often classified generically as an "organic irritant" in Safety Data Sheets (SDS), its role as a pharmaceutical intermediate requires a disposal strategy that goes beyond basic chemical hygiene.
The Core Directive: Treat this compound not just as a chemical irritant, but as a potentially bioactive substance . Standard neutralization and drain disposal are strictly prohibited for this class of compounds due to the risk of environmental persistence and unknown aquatic toxicity.
This guide outlines a self-validating disposal workflow designed to protect both the researcher and the facility's regulatory compliance standing (RCRA/EPA).
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material state.[1] This compound is typically a solid at room temperature but may exist in solution (DMSO, Methanol) during synthesis.
| Parameter | Specification | Operational Implication |
| Chemical Class | Indazole / Organic Acid | Weakly acidic; incompatible with strong oxidizers/bases. |
| Physical State | Solid (Powder) | Dust generation risk; requires inhalation protection. |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. |
| Bioactivity | Potential Kinase Inhibitor | Zero-discharge policy. No sink disposal. |
| RCRA Status | Non-Listed (unless mixed) | Manage as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on local interpretation of toxicity. |
Waste Segregation Logic (The "Self-Validating" System)
A self-validating system prevents accidents by making incompatible actions physically difficult. You must segregate this waste stream at the source .
Compatibility Matrix
-
Do NOT Mix With: Strong Oxidizers (e.g., Peroxides, Nitric Acid)
Risk of exothermic decomposition. -
Do NOT Mix With: Strong Bases (e.g., Sodium Hydroxide)
Exothermic neutralization; while not explosive, it generates heat and can over-pressurize sealed waste containers.
Segregation Decision Tree
Use the following logic flow to determine the correct waste stream.
Figure 1: Decision logic for segregating indazole-based chemical waste. Note the strict prohibition of drain disposal.
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Context: Disposal of expired shelf stock, contaminated weighing boats, or failed synthesis solids.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (if working outside a fume hood).
-
Primary Containment:
-
Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Why? Glass containers can break in the waste drum; plastic is preferred for solids.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write out the full name: "2-(3-Methyl-1H-indazol-6-yl)acetic acid". Do not use abbreviations or structural formulas alone.
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).
-
-
Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Organic Waste" pail (Satellite Accumulation Area).
Protocol B: Liquid Waste (HPLC Effluent / Mother Liquor)
Context: Disposal of reaction mixtures or purification fractions.
-
Solvent Identification: Determine the bulk solvent.
-
Scenario 1 (DCM/Chloroform): Use the Halogenated waste carboy.
-
Scenario 2 (Methanol/DMSO/Water): Use the Non-Halogenated organic waste carboy.
-
-
pH Check (The Safety Stop):
-
Before pouring, check the pH of your solution.
-
If pH < 3 (highly acidic), consider a mild neutralization with Sodium Bicarbonate (NaHCO3) to pH 5-9 before adding to the bulk waste drum.
-
Why? Adding a highly acidic solution to a generic organic waste drum can trigger polymerization or gas evolution if the drum contains incompatible residues.
-
-
Transfer: Use a funnel to prevent spills. Close the carboy cap tightly immediately after use (EPA Closed Container Rule).
Spill Management & Decontamination
In the event of a powder spill, aerosolization is the primary threat.
Figure 2: Emergency response workflow for dry powder spills.[2]
Decontamination Solution: For surface cleaning, use a simple surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) initially, as mixing strong oxidizers with organic acids can theoretically generate hazardous byproducts, although the risk with this specific acid is low.
Regulatory Framework & Compliance
Adherence to these regulations is mandatory for US-based laboratories.
-
EPA RCRA (40 CFR 261):
-
While not a P-listed or U-listed waste, this substance must be evaluated for characteristics. If mixed with solvents (e.g., Methanol), it adopts the ignitability characteristic (D001) [1].
-
-
OSHA Laboratory Standard (29 CFR 1910.1450):
-
Requires a Chemical Hygiene Plan (CHP) that specifies provisions for "Particularly Hazardous Substances."[3] Treat indazole derivatives as such until toxicity data proves otherwise [2].
-
-
Drain Disposal Ban:
-
Under local POTW (Publicly Owned Treatment Works) regulations, discharging organic chemicals with low water solubility or unknown toxicity is prohibited [3].
-
References
-
Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[3] 29 CFR 1910.1450.[3] Available at: [Link]
-
National Institutes of Health (NIH). Waste Disposal Guide: Chemical Waste. Division of Environmental Protection.[4] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. ors.od.nih.gov [ors.od.nih.gov]
Navigating the Uncharted: A Guide to Safely Handling 2-(3-Methyl-1H-indazol-6-yl)acetic acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety with Novel Chemical Entities
In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which comprehensive safety data is not yet available. 2-(3-Methyl-1H-indazol-6-yl)acetic acid is one such compound. In the absence of a specific Safety Data Sheet (SDS), a cautious and well-informed approach to handling is paramount. This guide provides essential safety and logistical information, drawing upon established principles of laboratory safety and knowledge of related chemical structures to ensure the well-being of laboratory personnel.
The Precautionary Principle: A Foundation for Safety
Given the absence of specific toxicological data for 2-(3-Methyl-1H-indazol-6-yl)acetic acid, the precautionary principle must be applied. This means treating the compound as potentially hazardous, taking into account the known risks associated with its structural components: the acetic acid moiety and the indazole core. Acetic acid is known to be corrosive, while indazole derivatives can be skin and eye irritants.[1][2][3] Therefore, a comprehensive approach to personal protection and containment is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and respiratory.[4] The following table summarizes the recommended PPE for handling 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the potentially corrosive and irritant compound. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or neoprene recommended), a chemical-resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact with the potentially corrosive and irritating solid or solutions.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of airborne particles or aerosols.[1][6] |
Step-by-Step Safe Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
Pre-Handling Preparations
-
Information Gathering: Although a specific SDS is unavailable, review any supplier information and literature on related compounds.[4]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[1]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling Procedures
-
Containment: Conduct all manipulations of the compound, including weighing and preparing solutions, within a chemical fume hood to control potential dust and vapors.[1]
-
Dispensing: Use appropriate tools such as spatulas and weighing paper for solids. When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[4] Keep containers of the compound tightly closed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area in the fume hood after use.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is vital.[4]
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[1] Seek immediate medical attention.
Spill Management
-
Evacuate and Secure: Evacuate the immediate area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment (for small spills): If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., sand, vermiculite).[1]
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Disposal Plan
All waste contaminated with 2-(3-Methyl-1H-indazol-6-yl)acetic acid, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of 2-(3-Methyl-1H-indazol-6-yl)acetic acid.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with novel compounds like 2-(3-Methyl-1H-indazol-6-yl)acetic acid, ensuring both personal safety and the integrity of their research.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Tips for Glacial Acetic Acid - Chemtradeasia. (2025, August 14). Chemtradeasia.
- Personal protective equipment for handling Acetic acid;2-nonoxyethanol - Benchchem. (2025). BenchChem.
- Health and Safety Compliance for the Research Laboratory - Lab Manager. (2021, February 3). Lab Manager.
- Safety Data Sheet: Acetic acid - Carl ROTH. (2025, March 31). Carl ROTH.
- Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19). VelocityEHS.
- Acetic Acid MSDS. (n.d.).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
